molecular formula C9H21ClN2O2 B1437975 1-N-Boc-Butane-1,2-diamine hydrochloride CAS No. 1179360-83-8

1-N-Boc-Butane-1,2-diamine hydrochloride

Cat. No.: B1437975
CAS No.: 1179360-83-8
M. Wt: 224.73 g/mol
InChI Key: WQRDYZWMTDDLDE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-N-Boc-Butane-1,2-diamine hydrochloride is a useful research compound. Its molecular formula is C9H21ClN2O2 and its molecular weight is 224.73 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

tert-butyl N-(2-aminobutyl)carbamate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20N2O2.ClH/c1-5-7(10)6-11-8(12)13-9(2,3)4;/h7H,5-6,10H2,1-4H3,(H,11,12);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQRDYZWMTDDLDE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CNC(=O)OC(C)(C)C)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H21ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10662577
Record name tert-Butyl (2-aminobutyl)carbamate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10662577
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1179360-83-8
Record name tert-Butyl (2-aminobutyl)carbamate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10662577
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 1-N-Boc-butane-1,2-diamine hydrochloride: Properties, Synthesis, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 1-N-Boc-butane-1,2-diamine hydrochloride, a versatile building block pivotal in modern medicinal chemistry and drug development. Designed for researchers, scientists, and professionals in drug development, this document delves into the compound's core chemical properties, provides validated experimental protocols, and explores its strategic applications.

Introduction: The Strategic Importance of Mono-Protected Diamines

In the intricate landscape of multi-step organic synthesis, the differential functionalization of symmetrical or unsymmetrical diamines is a frequent challenge. Mono-protected diamines, such as this compound, are invaluable intermediates that address this challenge directly. The tert-butoxycarbonyl (Boc) group provides a robust shield for one amine, allowing the second, free amine to undergo selective chemical transformations.[1] This strategic protection is fundamental to the synthesis of complex molecules, including polyamine analogues, pharmacologically active compounds, and molecular linkers used in advanced drug delivery systems.[2][3] The hydrochloride salt form not only enhances the stability of the compound but also improves its handling and solubility in polar solvent systems.[4]

Compound Identification and Physicochemical Properties

Accurate identification and understanding of a compound's physical properties are the bedrock of its effective application in research.

Identifier Value Source(s)
IUPAC Name tert-butyl (2-aminobutyl)carbamate hydrochloride[5][6]
CAS Number 1179360-83-8[5][6]
Molecular Formula C₉H₂₁ClN₂O₂[5]
Molecular Weight 224.73 g/mol [6]
InChI Key WQRDYZWMTDDLDE-UHFFFAOYSA-N[5]
SMILES CCC(CNC(OC(C)(C)C)=O)N.[H]Cl[6]

Table 2: Physicochemical Properties

Property Value Source(s)
Physical Form White to off-white powder or crystals[5]
Storage Temperature 2-8°C, under inert atmosphere[5]
Purity Typically ≥95%[5][6]
Solubility Soluble in water and polar organic solvents like methanol. The hydrochloride salt enhances aqueous solubility.[4]
Boiling Point (Parent) ~138 °C (for parent butane-1,2-diamine)[7]

Synthesis: Selective Mono-Boc Protection

The synthesis of this compound hinges on achieving selective protection of one amine group over the other. A highly effective and scalable "one-pot" method involves the in-situ mono-protonation of the diamine. By adding one molar equivalent of acid, one amine group is converted to its ammonium salt, rendering it non-nucleophilic. The remaining free amine can then react selectively with di-tert-butyl dicarbonate (Boc₂O).[8][9]

This approach avoids the need for high dilution or a large excess of the diamine, making it more efficient and cost-effective for valuable substrates.[1][10]

Experimental Protocol: Synthesis via In-Situ Mono-protonation

This protocol is adapted from established methods for the selective mono-Boc protection of diamines.[9][11]

Materials:

  • Butane-1,2-diamine

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Chlorotrimethylsilane (Me₃SiCl) or concentrated HCl

  • Anhydrous Methanol (MeOH)

  • Dichloromethane (DCM)

  • 2N Sodium Hydroxide (NaOH) solution

  • Saturated Sodium Chloride (Brine) solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, dropping funnel, ice bath

Procedure:

  • Mono-protonation: Dissolve butane-1,2-diamine (1.0 eq) in anhydrous methanol at 0°C under a nitrogen atmosphere. To this stirred solution, add chlorotrimethylsilane (1.0 eq) dropwise. Rationale: Me₃SiCl reacts with methanol to generate one equivalent of HCl in situ, which protonates one amine group.[9] Allow the mixture to stir for 30 minutes at 0°C.

  • Boc Protection: To the same flask, add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.0 eq) in methanol dropwise over 20 minutes, maintaining the temperature at 0°C. Rationale: Keeping the temperature low controls the exothermic reaction and enhances selectivity.[1]

  • Reaction: Once the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: a. Remove the methanol under reduced pressure. b. Add water to the residue and wash with diethyl ether or ethyl acetate (2x) to remove any di-Boc byproduct and unreacted Boc₂O. c. Basify the aqueous layer to pH > 12 with 2N NaOH solution. Rationale: This deprotonates the ammonium salt, making the mono-protected product extractable into an organic solvent. d. Extract the product into dichloromethane (3x).

  • Isolation: Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the mono-Boc protected free amine, typically as an oil.

  • Salt Formation: To obtain the hydrochloride salt, dissolve the resulting oil in a minimal amount of a suitable solvent (e.g., diethyl ether or ethyl acetate) and add a stoichiometric amount of HCl (e.g., as a solution in dioxane or ether). The hydrochloride salt will precipitate and can be collected by filtration, washed with cold ether, and dried under vacuum.

SynthesisWorkflow cluster_protonation Step 1: Mono-protonation cluster_protection Step 2: Boc Protection cluster_isolation Step 3: Isolation & Salt Formation Diamine Butane-1,2-diamine MonoSalt Mono-ammonium Salt Intermediate Diamine->MonoSalt @ 0°C HCl 1 eq. HCl (from Me₃SiCl + MeOH) HCl->MonoSalt Product_FreeBase 1-N-Boc-butane-1,2-diamine (Free Base) MonoSalt->Product_FreeBase Boc2O 1 eq. Boc₂O Boc2O->Product_FreeBase Selectively reacts with free NH₂ Workup Aqueous Work-up & Extraction Product_FreeBase->Workup HCl_salt 1-N-Boc-butane-1,2-diamine hydrochloride (Final Product) Workup->HCl_salt + HCl

Fig. 1: Workflow for the synthesis of 1-N-Boc-butane-1,2-diamine HCl.

Structural Confirmation: Spectroscopic Analysis

Confirmation of the final product's structure and purity is achieved through standard spectroscopic methods. While actual spectra are batch-specific, the expected data are as follows:

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum should confirm the presence of all key structural elements. Expect a large singlet around 1.4 ppm corresponding to the nine equivalent protons of the tert-butyl group (-(CH₃)₃). The protons on the butane backbone will appear as multiplets in the aliphatic region. The protons on the carbon adjacent to the Boc-protected nitrogen (-CH₂-NHBoc) will be shifted downfield compared to those adjacent to the free amine (-CH(NH₂)-). The NH and NH₃⁺ protons may appear as broad singlets, and their chemical shift can be concentration and solvent-dependent.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): Key signals include the quaternary carbon of the Boc group (~80 ppm) and the carbonyl carbon of the carbamate (~156 ppm). The carbons of the tert-butyl methyl groups will appear around 28 ppm. The four distinct carbons of the butane backbone will also be visible.

  • IR (Infrared Spectroscopy): Expect a strong C=O stretching vibration for the carbamate group around 1680-1700 cm⁻¹. N-H stretching vibrations will be visible in the 3100-3400 cm⁻¹ region. The broad absorption associated with the -NH₃⁺ group is also a characteristic feature.

  • MS (Mass Spectrometry): Electrospray ionization (ESI-MS) should show a prominent peak for the molecular ion of the free base [M+H]⁺ at m/z corresponding to C₉H₂₀N₂O₂ + H⁺ (approx. 189.16).

Chemical Reactivity and Handling

The utility of this compound stems from its predictable and differential reactivity.

  • Boc Group Stability and Cleavage: The Boc protecting group is stable to a wide range of nucleophilic and basic conditions, allowing for selective chemistry to be performed on the free amine.[12] It is readily cleaved under acidic conditions, typically using trifluoroacetic acid (TFA) in DCM or HCl in an organic solvent, to liberate the free diamine.[13][14] The mechanism involves protonation of the carbonyl oxygen, followed by the loss of the stable tert-butyl cation, which subsequently deprotonates to isobutylene, and decarboxylation of the resulting carbamic acid.[13]

  • Reactivity of the Free Amine: The primary amine (as the hydrochloride salt) is the key site for synthetic elaboration. After neutralization with a non-nucleophilic base (e.g., triethylamine, DIPEA), the resulting free amine is a potent nucleophile. It can readily participate in:

    • Acylation: Reaction with acyl chlorides or activated esters to form amides.

    • Alkylation: Reaction with alkyl halides to form secondary amines.

    • Reductive Amination: Condensation with aldehydes or ketones followed by reduction (e.g., with NaBH₃CN) to form secondary or tertiary amines.

ReactivityDiagram cluster_deprotection Boc Deprotection cluster_functionalization Functionalization of Free Amine Start 1-N-Boc-butane-1,2-diamine HCl Deprotected Butane-1,2-diamine dihydrochloride Start->Deprotected  TFA or HCl   FreeAmine Free Base form (after neutralization) Start->FreeAmine Base (e.g., Et₃N) Acylation Acylated Product (Amide) FreeAmine->Acylation RCOCl / Base Alkylation Alkylated Product (Secondary Amine) FreeAmine->Alkylation R-X / Base

Fig. 2: Key reactivity pathways for 1-N-Boc-butane-1,2-diamine HCl.

Applications in Research and Drug Development

Mono-Boc protected diamines are foundational tools for medicinal chemists, enabling the systematic construction of compound libraries and the synthesis of targeted therapeutics.[10][15]

  • Building Block for Polyamine Analogues: Polyamines are crucial for cell growth and proliferation, and their metabolic pathways are often dysregulated in cancer.[2] This compound serves as a key starting material for synthesizing polyamine analogues designed to inhibit these pathways.[2] The defined butane-1,2-diamine core provides a specific spatial arrangement for further functionalization.

  • Synthesis of Linkers and Spacers: In the development of Antibody-Drug Conjugates (ADCs) and PROTACs, specific linkers are required to connect the targeting moiety to the payload or E3 ligase ligand. The differential reactivity of this compound allows it to be incorporated into these linkers, providing a primary amine handle for subsequent conjugation steps.

  • Fragment-Based Drug Discovery (FBDD): As a small, functionalized molecule, it can be used as a fragment or as a scaffold to build upon initial fragment hits, enabling the exploration of the surrounding chemical space to improve binding affinity and pharmacokinetic properties.

DrugDiscovery cluster_synthesis Library Synthesis cluster_screening Screening & Optimization Compound 1-N-Boc-butane-1,2-diamine HCl Neutralize 1. Neutralize Compound->Neutralize React 2. React with diverse R-groups (Acylation, Alkylation, etc.) Neutralize->React Deprotect 3. Deprotect (TFA/HCl) React->Deprotect Library Diverse Compound Library Deprotect->Library Screening High-Throughput Screening Library->Screening Hit Hit Compound Screening->Hit SAR Structure-Activity Relationship (SAR) Hit->SAR Lead Lead Candidate SAR->Lead

Fig. 3: Role as a scaffold in a drug discovery workflow.

Safety and Hazard Information

As with any chemical reagent, proper handling is essential. Users should consult the full Safety Data Sheet (SDS) before use.

Hazard Class GHS Hazard Statements Precautionary Statements
Warning H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.H332: Harmful if inhaled.H335: May cause respiratory irritation.P261: Avoid breathing dust/fume/gas/mist/vapors/spray.P280: Wear protective gloves/protective clothing/eye protection/face protection.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Source: Sigma-Aldrich[5]

Conclusion

This compound is a high-value chemical intermediate whose strategic importance in drug discovery and complex organic synthesis cannot be overstated. Its well-defined structure, featuring a stable protecting group on one amine and a reactive handle on the other, provides chemists with a reliable and versatile tool. The robust and scalable synthetic methods, coupled with its predictable reactivity, ensure its continued role in the development of novel therapeutics and advanced chemical materials.

References

(R/S)-1-Boc-1,2-diaminobutane HCl synthesis route

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of (R/S)-1-Boc-1,2-diaminobutane HCl

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction

(R/S)-1-Boc-1,2-diaminobutane hydrochloride is a valuable building block in medicinal chemistry and drug development. The presence of a Boc-protected amine and a free amine hydrochloride in a vicinal diamine structure allows for selective functionalization, making it a key intermediate in the synthesis of complex molecules, including chiral ligands and pharmaceutical agents. This guide provides a detailed examination of a reliable and scalable synthesis route for (R/S)-1-Boc-1,2-diaminobutane HCl, focusing on the principles of selective protection and offering practical, field-tested insights.

Core Synthesis Strategy: Selective Mono-Boc Protection

The primary challenge in synthesizing mono-Boc-protected 1,2-diaminobutane lies in preventing the formation of the di-Boc-protected byproduct. A robust and widely adopted strategy to achieve high selectivity involves the in situ monoprotonation of the diamine. This method leverages the difference in nucleophilicity between a free amine and a protonated ammonium salt.

The Principle of Selective Monoprotonation

1,2-Diaminobutane possesses two primary amino groups with similar basicity. By introducing one equivalent of a strong acid, such as hydrochloric acid (HCl), one of the amino groups is protonated to form an ammonium salt. This protonated amine is no longer nucleophilic and will not react with the electrophilic Boc-anhydride (di-tert-butyl dicarbonate). The remaining free amino group can then selectively react with the Boc-anhydride to yield the desired mono-Boc-protected product.

A convenient and highly controlled method for introducing one equivalent of HCl is through the in situ generation from reagents like chlorotrimethylsilane (Me₃SiCl) or thionyl chloride (SOCl₂) in an anhydrous alcohol solvent, typically methanol.[1][2] This approach avoids the use of corrosive and difficult-to-handle anhydrous HCl gas.[1]

The overall synthetic transformation can be visualized as a two-step, one-pot process:

  • Selective Monoprotonation: Racemic 1,2-diaminobutane reacts with one equivalent of in situ generated HCl to form the mono-hydrochloride salt.

  • Boc Protection: The resulting mixture, containing the monoprotonated diamine, is treated with one equivalent of Boc-anhydride. The free, unprotonated amine reacts to form the N-Boc carbamate.

  • Final Salt Formation: After purification, the isolated mono-Boc protected 1,2-diaminobutane (a free base) is treated with a controlled amount of HCl to furnish the final hydrochloride salt product.

Visualizing the Synthetic Workflow

Synthesis_Workflow cluster_step1 Step 1: In Situ Monoprotonation cluster_step2 Step 2: Selective Boc Protection cluster_step3 Step 3: HCl Salt Formation Diaminobutane (R/S)-1,2-Diaminobutane Reagent1 Me₃SiCl (1 eq) in Anhydrous MeOH Diaminobutane->Reagent1 Protonation Monoprotonated Diamine Intermediate Reagent2 Boc₂O (1 eq) Protonation->Reagent2 Reagent1->Protonation Generates HCl in situ Boc_Protection (R/S)-1-Boc-1,2-diaminobutane (Free Base) Reagent3 HCl in Ether or Dioxane Boc_Protection->Reagent3 Reagent2->Boc_Protection Selective N-acylation Final_Product (R/S)-1-Boc-1,2-diaminobutane HCl Reagent3->Final_Product Protonation

Caption: One-pot synthesis workflow for (R/S)-1-Boc-1,2-diaminobutane HCl.

Detailed Experimental Protocol

This protocol is adapted from established methods for the selective mono-Boc protection of diamines.[1][2]

Materials and Reagents
ReagentMolar Mass ( g/mol )PuritySupplier
(R/S)-1,2-Diaminobutane88.15≥98%Commercial Source
Chlorotrimethylsilane (Me₃SiCl)108.64≥99%Commercial Source
Di-tert-butyl dicarbonate (Boc₂O)218.25≥97%Commercial Source
Anhydrous Methanol (MeOH)32.04≥99.8%Commercial Source
Dichloromethane (DCM)84.93ACS GradeCommercial Source
Sodium Hydroxide (NaOH)40.00PelletsCommercial Source
Anhydrous Sodium Sulfate (Na₂SO₄)142.04GranularCommercial Source
Diethyl Ether (Et₂O)74.12AnhydrousCommercial Source
Hydrochloric Acid (2M in Et₂O)36.46SolutionCommercial Source
Procedure

Part A: Synthesis of (R/S)-tert-butyl (2-aminobutyl)carbamate (Free Base)

  • To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add (R/S)-1,2-diaminobutane (4.41 g, 50.0 mmol, 1.0 eq).

  • Add anhydrous methanol (100 mL) and cool the solution to 0 °C in an ice bath.

  • Slowly add chlorotrimethylsilane (6.3 mL, 50.0 mmol, 1.0 eq) dropwise over 15 minutes. A white precipitate of the monoprotonated diamine may form. Stir the mixture at 0 °C for 30 minutes.

  • To this suspension, add a solution of di-tert-butyl dicarbonate (10.91 g, 50.0 mmol, 1.0 eq) in anhydrous methanol (20 mL) dropwise over 20 minutes, maintaining the temperature at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 4 hours. The reaction progress can be monitored by TLC (Thin Layer Chromatography).

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • To the resulting residue, add water (50 mL) and wash with diethyl ether (2 x 50 mL) to remove any di-Boc protected byproduct and other nonpolar impurities.

  • Cool the aqueous layer in an ice bath and adjust the pH to >12 by the careful addition of 2N NaOH solution.

  • Extract the aqueous layer with dichloromethane (3 x 75 mL).

  • Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield (R/S)-tert-butyl (2-aminobutyl)carbamate as a viscous oil or low-melting solid.

Part B: Formation of the Hydrochloride Salt

  • Dissolve the crude (R/S)-tert-butyl (2-aminobutyl)carbamate from Part A in anhydrous diethyl ether (100 mL).

  • Cool the solution to 0 °C.

  • Slowly add a 2M solution of HCl in diethyl ether dropwise with vigorous stirring until precipitation of the hydrochloride salt is complete. The amount of HCl solution should be approximately one equivalent (25 mL for 50 mmol).

  • Stir the resulting white suspension at 0 °C for 30 minutes.

  • Collect the white solid by vacuum filtration, wash with cold diethyl ether (2 x 30 mL), and dry under high vacuum to afford (R/S)-1-Boc-1,2-diaminobutane HCl.

Data and Characterization

The successful synthesis of the target compound can be confirmed by standard analytical techniques.

ParameterExpected Result
Appearance White to off-white solid
Yield 65-80% (over two steps)
¹H NMR (400 MHz, CDCl₃)Characteristic peaks for the Boc-protected free base would show a large singlet around 1.45 ppm (9H, t-butyl), and multiplets for the butyl chain protons.
¹³C NMR (100 MHz, CDCl₃)Characteristic peaks include ~156 ppm (carbamate C=O), ~79 ppm (quaternary carbon of Boc), and signals for the butyl chain carbons.
Purity (by GC-MS) >95%

Note: NMR spectra of the final HCl salt will show shifts in the signals of the protons adjacent to the amine groups due to protonation.

Alternative and Advanced Synthetic Strategies

While the described method is highly effective for the racemic synthesis, research in drug development often requires enantiomerically pure compounds. Several strategies exist for the asymmetric synthesis of chiral 1,2-diamines:

  • Asymmetric Catalysis: Methods such as the catalytic asymmetric Michael addition to nitroalkenes or the ring-opening of meso-aziridines can produce enantioenriched 1,2-diamines.[3][4][5]

  • Chiral Resolution: Racemic 1,2-diaminobutane can be resolved into its constituent enantiomers using chiral acids, such as tartaric acid, before the Boc-protection step.

  • From Chiral Precursors: Synthesis can begin from chiral starting materials, such as amino acids, to install the desired stereochemistry.

These advanced methods offer access to specific stereoisomers, which is often critical for evaluating the biological activity of drug candidates.[6][7]

Conclusion

The synthesis of (R/S)-1-Boc-1,2-diaminobutane HCl is a well-established process that relies on the fundamental principle of selective amine protection through monoprotonation. The one-pot procedure using in situ generated HCl is efficient, scalable, and avoids many of the challenges associated with older methods. This guide provides a comprehensive framework for researchers to successfully synthesize and characterize this important chemical intermediate, while also considering advanced stereoselective approaches for more specialized applications.

References

Spectroscopic data for 1-N-Boc-butane-1,2-diamine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Spectroscopic Data of 1-N-Boc-butane-1,2-diamine hydrochloride

Abstract

For researchers, scientists, and drug development professionals, the rigorous characterization of synthetic intermediates is a foundational requirement for scientific integrity and project success. This guide provides a comprehensive technical overview of the essential spectroscopic data for this compound (CAS: 1179360-83-8), a chiral diamine building block. We will delve into the practical and theoretical aspects of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), presenting not just the data, but the expert-driven rationale behind the analytical methodologies. This document is structured to serve as a self-validating reference, ensuring that every protocol and interpretation is grounded in established scientific principles.

Introduction: The Strategic Importance of this compound

The tert-butyloxycarbonyl (Boc) protecting group is a cornerstone of modern organic synthesis, enabling the selective manipulation of functional groups in complex molecules.[1] this compound is a prime example of a strategically designed intermediate. By differentiating the two amine groups—one as a stable carbamate and the other as a reactive hydrochloride salt—chemists can achieve selective N-functionalization at the C2 position. This makes the compound a valuable precursor for synthesizing chiral ligands, catalysts, and complex pharmaceutical targets.

Given its role, verifying the identity, purity, and precise structure of this intermediate is non-negotiable. The following sections provide an in-depth analysis of the key spectroscopic techniques used for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Definitive Structural Elucidation

NMR spectroscopy provides the most detailed picture of a molecule's carbon-hydrogen framework.

¹H NMR Spectroscopy: Mapping the Proton Environment

Expertise & Experimental Rationale: The primary challenge in analyzing this compound is its salt form, which dictates the choice of solvent. Deuterated polar solvents like methanol-d₄ (CD₃OD) or DMSO-d₆ are required for dissolution. We select DMSO-d₆ for this guide as it avoids the exchange of labile N-H protons with the solvent, allowing for their observation. A spectrometer frequency of 400 MHz or higher is recommended to resolve the complex multiplets of the aliphatic backbone.

Step-by-Step Protocol for ¹H NMR Data Acquisition:

  • Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in ~0.7 mL of DMSO-d₆. Vortex briefly to ensure complete dissolution.

  • Instrument Setup: Use a 400 MHz NMR spectrometer. Allow the sample to equilibrate to the probe temperature (typically 25 °C).

  • Data Acquisition: Acquire the spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to achieve a good signal-to-noise ratio.

  • Data Processing: Apply Fourier transformation to the Free Induction Decay (FID). The resulting spectrum should be manually phased and baseline corrected. Reference the spectrum to the residual DMSO peak at δ 2.50 ppm.

Data Interpretation and Insights: The spectrum is expected to show distinct signals for the Boc group, the butane backbone, and the amine protons. The integration of each signal confirms the proton count in that specific environment.

Table 1: Predicted ¹H NMR Spectroscopic Data (400 MHz, DMSO-d₆)

Chemical Shift (δ, ppm)MultiplicityIntegrationProvisional Assignment
~8.1br s3H-NH₃⁺
~6.8t1H-NHBoc
~3.4m1HCH-NH₃⁺
~2.9m2HCH₂-NHBoc
~1.5m2HCH₂-CH₃
1.38s9HC(CH₃)₃ (Boc)
0.88t3HCH₂-CH₃

Note: s=singlet, t=triplet, m=multiplet, br s=broad singlet. Chemical shifts are estimates based on analogous structures.

¹³C NMR Spectroscopy: Visualizing the Carbon Skeleton

Expertise & Experimental Rationale: ¹³C NMR, typically acquired with proton decoupling, provides a single peak for each chemically unique carbon atom. This is invaluable for confirming the total carbon count and identifying key functional groups like the carbamate carbonyl. The same sample prepared for ¹H NMR can be used.

Step-by-Step Protocol for ¹³C NMR Data Acquisition:

  • Instrumentation: Use the same 400 MHz spectrometer, which will have a corresponding ¹³C frequency of ~101 MHz.

  • Data Acquisition: Employ a standard proton-decoupled pulse sequence (e.g., zgpg30). A longer acquisition time and a higher number of scans are necessary due to the low natural abundance of ¹³C.

  • Data Processing: Process the FID as described for ¹H NMR. Reference the spectrum to the DMSO-d₆ solvent peak at δ 39.52 ppm.

Data Interpretation and Insights: The spectrum will feature highly characteristic downfield signals for the carbonyl and the quaternary carbon of the Boc group, confirming its presence.

Table 2: Predicted ¹³C NMR Spectroscopic Data (101 MHz, DMSO-d₆)

Chemical Shift (δ, ppm)Provisional Assignment
~156.1C =O (Carbamate)
~78.5C (CH₃)₃ (Boc)
~52.0C H-NH₃⁺
~42.3C H₂-NHBoc
~28.3C(C H₃)₃ (Boc)
~24.5C H₂-CH₃
~10.2C H₃

Note: Chemical shifts are estimates based on published data for similar Boc-protected diamines.[2][3][4]

Workflow for Comprehensive NMR Analysis:

Caption: A comprehensive workflow for NMR structural elucidation.

Infrared (IR) Spectroscopy: Rapid Functional Group Verification

Expertise & Experimental Rationale: Fourier-Transform Infrared (FT-IR) spectroscopy is a fast and powerful technique for confirming the presence of key functional groups. For this molecule, we expect to see characteristic vibrations for the N-H bonds of both the amine salt and the carbamate, as well as the prominent C=O stretch of the Boc group. Attenuated Total Reflectance (ATR) is the preferred method as it requires minimal sample preparation.

Step-by-Step Protocol for FT-IR (ATR) Data Acquisition:

  • Sample Preparation: Place a small spatula tip of the solid this compound directly onto the ATR crystal.

  • Instrument Setup: Use a standard FT-IR spectrometer with an ATR accessory.

  • Data Acquisition: Collect a background spectrum of the clean, empty ATR crystal. Then, clamp the sample arm down to ensure good contact and collect the sample spectrum, typically scanning from 4000 cm⁻¹ to 400 cm⁻¹.

Data Interpretation and Insights: The presence of the strong carbonyl peak is a crucial validation point for the intact Boc group.

Table 3: Key IR Absorption Bands

Wavenumber (cm⁻¹)Vibration TypeFunctional Group Assignment
~3200-3400 (broad)N-H Stretch-NHBoc and -NH₃⁺
~2800-3000C-H StretchAliphatic (Butane & Boc)
~1690 (strong) C=O Stretch Carbamate Carbonyl (Boc)
~1520N-H BendAmide II band
~1165C-O StretchCarbamate C-O

Mass Spectrometry (MS): Molecular Weight and Formula Confirmation

Expertise & Experimental Rationale: Electrospray Ionization (ESI) is the ideal technique for this molecule as it is a "soft" ionization method that works well for polar, non-volatile compounds. By analyzing the sample in positive ion mode, we expect to observe the protonated molecule of the free base, [M+H]⁺, allowing for unambiguous confirmation of its molecular weight.

Step-by-Step Protocol for ESI-MS Data Acquisition:

  • Sample Preparation: Prepare a dilute solution (~0.1 mg/mL) of the compound in a solvent mixture such as 50:50 acetonitrile:water with 0.1% formic acid to facilitate protonation.

  • Instrumentation: Introduce the sample into an ESI-equipped mass spectrometer (e.g., a Q-TOF or Orbitrap for high resolution) via direct infusion or LC injection.

  • Data Acquisition: Acquire the spectrum in positive ion mode over a suitable m/z range (e.g., 50-500).

Data Interpretation and Insights: The molecular formula of the free base is C₉H₂₀N₂O₂. Its monoisotopic mass is 188.1525 Da.[5] The primary ion observed should correspond to this mass plus the mass of a proton.

Table 4: High-Resolution ESI-MS Data

Calculated m/zObserved m/zAssignment
189.1603~189.160[M+H]⁺

Fragmentation Analysis: Tandem MS (MS/MS) can reveal characteristic fragmentation patterns that further validate the structure. The Boc group is known to fragment in predictable ways.

G cluster_frag Characteristic Fragmentation Pathways Parent [M+H]⁺ m/z ≈ 189.16 Loss1 Loss of isobutylene (-56 Da) Parent->Loss1 Loss2 Loss of Boc group (-100 Da) Parent->Loss2 Fragment1 [M+H - C₄H₈]⁺ m/z ≈ 133.10 Loss1->Fragment1 Fragment2 [M+H - C₅H₉O₂]⁺ m/z ≈ 89.09 Loss2->Fragment2

Caption: Predicted ESI-MS/MS fragmentation pathways for the parent ion.

Conclusion

The orthogonal application of NMR, IR, and MS provides a robust and unequivocal characterization of this compound. NMR spectroscopy defines the precise atomic connectivity, IR spectroscopy offers rapid confirmation of essential functional groups, and high-resolution mass spectrometry validates the elemental composition and molecular weight. This comprehensive dataset serves as a benchmark for quality control, ensuring the reliability of this crucial building block in all subsequent stages of research and development.

References

A Technical Guide to the Discovery and Strategic Application of Boc-Protected Diamines

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The introduction of the tert-butoxycarbonyl (Boc) protecting group revolutionized the field of organic synthesis, particularly in the intricate art of peptide chemistry. Its unique stability under a wide range of conditions, coupled with its facile removal under mild acidic environments, has established it as an indispensable tool for chemists. This in-depth technical guide provides a comprehensive exploration of the discovery, history, and synthetic evolution of Boc-protected diamines. Tailored for researchers, scientists, and professionals in drug development, this document delves into the fundamental principles of Boc protection, chronicles the development of selective mono-protection strategies, and offers a comparative analysis of various synthetic methodologies. Through detailed experimental protocols, quantitative data, and illustrative diagrams, this guide aims to equip the reader with the expert knowledge required to effectively utilize these critical synthetic intermediates in their research endeavors.

The Genesis of a Cornerstone: The Discovery of the Boc Protecting Group

The landscape of peptide synthesis in the mid-20th century was fraught with challenges, primarily centered around the need for a robust yet selectively cleavable amine protecting group. The existing methods often required harsh conditions that could compromise the integrity of the growing peptide chain. It was within this context that the tert-butoxycarbonyl (Boc) group emerged as a transformative solution.

In 1957, two seminal papers laid the groundwork for the widespread adoption of Boc protection. McKay and Albertson first introduced new amine-masking groups for peptide synthesis, highlighting the potential of urethane-type protecting groups.[1][2][3][4][5] Shortly thereafter, Anderson and McGregor described the synthesis of t-butyloxycarbonylamino acids using t-butyl p-nitrophenyl carbonate, demonstrating their favorable properties and utility in peptide synthesis.[6][7][8] These publications marked a paradigm shift, offering a protecting group that was stable to a variety of synthetic conditions but could be readily removed with mild acids, a concept that would become a cornerstone of modern organic synthesis.[6][7][8][9]

The Boc group's success lies in its unique chemical architecture. The bulky tert-butyl group sterically hinders nucleophilic attack at the carbonyl center, rendering the carbamate linkage stable to many reagents.[10][11] However, under acidic conditions, the carbamate oxygen is protonated, facilitating the cleavage of the C-O bond to form a stable tert-butyl cation and an unstable carbamic acid, which readily decarboxylates to liberate the free amine.[12] This acid lability allows for orthogonal protection strategies, where multiple protecting groups can be selectively removed in the presence of others.[9][10][11]

The Challenge of Symmetry: The Quest for Selective Mono-Boc Protection

While the protection of a single amine group with Boc anhydride is a relatively straightforward process, the selective mono-protection of symmetrical diamines presents a significant synthetic hurdle.[13] The identical reactivity of the two amine functionalities often leads to a statistical mixture of mono-protected, di-protected, and unreacted starting material, necessitating tedious and often inefficient purification steps.[14][15] The development of methodologies to achieve high yields of the desired mono-Boc-protected diamine has been a continuous area of research, evolving from simple stoichiometric control to more elegant and efficient strategies.

Early Approaches: A Numbers Game

The most intuitive and earliest approach to favor mono-protection was to employ a large excess of the diamine relative to the Boc-anhydride.[16] This statistical approach, while simple in concept, is often impractical and economically unviable, especially when dealing with valuable or complex diamines. Another early method involved the slow, controlled addition of the Boc-anhydride to the diamine solution to maintain a low concentration of the protecting agent, thereby minimizing the formation of the di-protected byproduct.[17]

The Dawn of Selectivity: In Situ Mono-Protonation

A significant breakthrough in the selective mono-Boc protection of diamines came with the development of the in situ mono-protonation strategy. This elegant approach, pioneered by researchers such as Ha and co-workers, involves the addition of one equivalent of a strong acid, typically hydrochloric acid (HCl), to the diamine solution prior to the introduction of the Boc-anhydride.[14][15][17][18][19][20]

The acid selectively protonates one of the amine groups, forming a mono-ammonium salt. This protonated amine is rendered non-nucleophilic and thus unreactive towards the electrophilic Boc-anhydride. The remaining free amine can then react selectively to yield the mono-Boc-protected diamine in high yield.[17][18]

monoprotonation Diamine H₂N-R-NH₂ (Diamine) MonoSalt H₂N-R-NH₃⁺Cl⁻ (Mono-hydrochloride Salt) Diamine->MonoSalt Protonation HCl HCl (1 equiv.) HCl->MonoSalt MonoBoc BocHN-R-NH₂ (Mono-Boc-Diamine) MonoSalt->MonoBoc Selective Protection Boc2O (Boc)₂O Boc2O->MonoBoc

Caption: In situ mono-protonation for selective Boc protection.

To circumvent the use of gaseous HCl, which can be cumbersome to handle, alternative methods for the in situ generation of HCl have been developed. These include the use of chlorotrimethylsilane (Me₃SiCl) or thionyl chloride (SOCl₂) in the presence of an alcohol, which react to produce the required equivalent of HCl.[14][15][19]

Modern Innovations: Flow Chemistry and Catalytic Approaches

More recent advancements have focused on improving the efficiency, scalability, and sustainability of mono-Boc protection. Flow chemistry has emerged as a powerful tool, allowing for precise control over reaction parameters such as stoichiometry, temperature, and reaction time.[16] In a flow system, the diamine and Boc-anhydride solutions are continuously mixed in a microreactor, enabling rapid optimization and leading to improved yields and selectivity compared to batch processes.

Catalytic methods have also been explored to enhance the efficiency of Boc protection. While not as common for mono-protection of diamines, certain Lewis acids have been shown to catalyze the N-tert-butoxycarbonylation of amines.[21]

A Comparative Analysis of Mono-Boc Protection Strategies

The choice of the most appropriate method for the mono-Boc protection of a diamine depends on several factors, including the nature of the diamine, the desired scale of the reaction, and the available laboratory resources. The following table provides a comparative overview of the most common strategies.

MethodKey ReagentsTypical Yield (%)AdvantagesDisadvantages
Excess Diamine Large excess of diamine, (Boc)₂OVariable, depends on excessSimple procedureWasteful for valuable diamines, requires extensive purification
Slow Addition Diamine, (Boc)₂OModerateConceptually simpleCan be time-consuming, may still produce di-protected byproduct
In Situ Mono-Protonation (HCl gas) Diamine, HCl (gas), (Boc)₂O80-95%[17][18]High selectivity and yieldRequires handling of corrosive and hazardous HCl gas
In Situ Mono-Protonation (Me₃SiCl) Diamine, Me₃SiCl, MeOH, (Boc)₂O66-72%[14][15]Safer and more convenient than HCl gasYields can be slightly lower than with HCl gas
Flow Chemistry Diamine, (Boc)₂O in a flow reactor~45% (for piperazine)[16]Precise control, rapid optimization, scalabilityRequires specialized equipment

Experimental Protocols

The following section provides detailed, step-by-step methodologies for the selective mono-Boc protection of ethylenediamine, a common and versatile building block.

Protocol 1: In Situ Mono-Protonation using Hydrochloric Acid[17][18]

Materials:

  • Ethylenediamine

  • Methanol (anhydrous)

  • Hydrochloric acid (gas or a standardized solution in an organic solvent)

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Sodium hydroxide solution (e.g., 2 M)

  • Dichloromethane or other suitable organic solvent

  • Anhydrous sodium sulfate

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar, dissolve ethylenediamine (1.0 eq) in anhydrous methanol under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly bubble in one equivalent of anhydrous HCl gas or add a standardized solution of HCl in an organic solvent dropwise with vigorous stirring.

  • Allow the reaction mixture to stir at 0 °C for 30 minutes to ensure the formation of the mono-hydrochloride salt.

  • In a separate flask, dissolve di-tert-butyl dicarbonate (1.0 eq) in a minimal amount of methanol.

  • Add the (Boc)₂O solution dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 1-2 hours, or until TLC analysis indicates the consumption of the starting material.

  • Remove the methanol under reduced pressure.

  • To the residue, add water and basify the solution to a pH > 12 with a sodium hydroxide solution.

  • Extract the aqueous layer with dichloromethane (3 x volumes).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude N-Boc-ethylenediamine.

  • Purify the product by column chromatography on silica gel if necessary.

protocol1_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Dissolve_Diamine Dissolve Ethylenediamine in Methanol Cool_to_0C Cool to 0°C Dissolve_Diamine->Cool_to_0C Add_HCl Add 1 eq. HCl Cool_to_0C->Add_HCl Stir_30min Stir for 30 min Add_HCl->Stir_30min Add_Boc2O Add (Boc)₂O solution Stir_30min->Add_Boc2O Stir_RT Stir at Room Temp (1-2h) Add_Boc2O->Stir_RT Evaporate_MeOH Evaporate Methanol Stir_RT->Evaporate_MeOH Basify Basify with NaOH Evaporate_MeOH->Basify Extract Extract with DCM Basify->Extract Dry_and_Concentrate Dry and Concentrate Extract->Dry_and_Concentrate Purify Column Chromatography (if needed) Dry_and_Concentrate->Purify orthogonal_protection Molecule Boc-NH-R-NH-Cbz Acid Acidic Conditions (e.g., TFA) Molecule->Acid Selective Deprotection Hydrogenolysis Hydrogenolysis (e.g., H₂, Pd/C) Molecule->Hydrogenolysis Selective Deprotection Deprotect_Boc H₂N-R-NH-Cbz Acid->Deprotect_Boc Deprotect_Cbz Boc-NH-R-NH₂ Hydrogenolysis->Deprotect_Cbz

References

Solubility Profile of 1-N-Boc-butane-1,2-diamine Hydrochloride: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the solubility profile of 1-N-Boc-butane-1,2-diamine hydrochloride, a key intermediate in pharmaceutical synthesis. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple data sheet to offer a foundational understanding of the principles governing its solubility, detailed experimental protocols for its determination, and insights into the practical application of this knowledge in a laboratory setting.

Introduction: The Critical Role of Solubility in Drug Development

The journey of a drug candidate from discovery to a viable therapeutic is paved with critical physicochemical assessments, among which solubility stands as a paramount parameter. For intermediates like this compound, a thorough understanding of its solubility in various solvent systems is not merely academic; it is fundamental to process optimization, reaction kinetics, purification strategies, and ultimately, the successful synthesis of the active pharmaceutical ingredient (API). The presence of a hydrochloride salt and a lipophilic tert-butyloxycarbonyl (Boc) protecting group imparts a unique amphiphilic character to this molecule, making a systematic study of its solubility profile essential.

This guide will provide a robust framework for determining the thermodynamic and kinetic solubility of this compound, empowering researchers to make informed decisions in their development workflows.

Physicochemical Properties of this compound

A foundational understanding of the molecule's properties is crucial for predicting and interpreting its solubility behavior.

PropertyValueSource
Chemical Formula C₉H₂₁ClN₂O₂[1]
Molecular Weight 224.73 g/mol [1]
Appearance White to off-white powder or crystals[1]
CAS Number 1179360-83-8[1]
IUPAC Name tert-butyl (2-aminobutyl)carbamate hydrochloride[1]

The structure combines a polar primary amine hydrochloride salt with a nonpolar Boc-protected amine. This duality suggests a nuanced solubility profile, with expected miscibility in polar protic solvents due to the ionic nature of the hydrochloride, and potential solubility in some organic solvents influenced by the Boc group.[2]

Understanding Solubility: Thermodynamic vs. Kinetic

In the context of pharmaceutical development, it is critical to distinguish between two key types of solubility measurements:

  • Thermodynamic Solubility: This is the true equilibrium solubility, representing the maximum concentration of a solute that can dissolve in a solvent at a given temperature and pressure, where the dissolved solute is in equilibrium with the undissolved solid.[3] The shake-flask method is the gold standard for determining thermodynamic solubility.[4][5]

  • Kinetic Solubility: This measurement reflects the concentration of a compound at the point of precipitation from a solution, typically after being introduced from a concentrated stock solution (often in DMSO).[1][4] Kinetic solubility is often higher than thermodynamic solubility as it can represent a supersaturated state.[3] It is a high-throughput screening method used in early drug discovery.[1][4]

For process development and formulation, thermodynamic solubility is the more relevant and reliable parameter.

Experimental Determination of the Solubility Profile

This section outlines a detailed, self-validating protocol for determining the solubility of this compound in a range of pharmaceutically relevant solvents.

Materials and Reagents
  • This compound (>98% purity)

  • Solvents (HPLC grade or equivalent):

    • Water

    • Methanol

    • Ethanol

    • Isopropanol

    • Acetonitrile

    • Dichloromethane (DCM)

    • Ethyl Acetate

  • Phosphate buffered saline (PBS), pH 7.4

  • 0.1 M Hydrochloric Acid (HCl), pH 1.0

  • 0.1 M Sodium Hydroxide (NaOH)

  • Calibrated analytical balance

  • Thermostatic shaker incubator

  • Centrifuge

  • HPLC system with UV detector

  • Volumetric flasks and pipettes

  • Syringe filters (0.22 µm)

Experimental Workflow: Thermodynamic Solubility (Shake-Flask Method)

The following workflow is designed to establish the equilibrium solubility of the target compound.

Thermodynamic_Solubility_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Weigh excess compound B Add to known volume of solvent A->B Dispense C Incubate in thermostatic shaker (e.g., 25°C, 24-48h) B->C Seal vials D Centrifuge to pellet solid C->D Post-incubation E Filter supernatant (0.22 µm) D->E Careful aspiration F Dilute aliquot of filtrate E->F Prepare for analysis G Quantify by HPLC F->G Inject into HPLC

Caption: Thermodynamic Solubility Determination Workflow.

Step-by-Step Protocol:

  • Preparation of Saturated Solutions: To a series of glass vials, add an excess amount of this compound (e.g., 20-30 mg). The key is to ensure undissolved solid remains at equilibrium.

  • Solvent Addition: Add a precise volume (e.g., 2 mL) of each selected solvent to the respective vials.

  • Equilibration: Seal the vials and place them in a thermostatic shaker set to a constant temperature (e.g., 25°C or 37°C). Agitate the vials for a predetermined period (typically 24 to 48 hours) to ensure equilibrium is reached. A preliminary experiment to determine the time to reach equilibrium is recommended.[6]

  • Phase Separation: After equilibration, visually confirm the presence of undissolved solid. Centrifuge the vials at a high speed (e.g., 10,000 rpm for 15 minutes) to pellet the excess solid.

  • Sample Collection and Filtration: Carefully withdraw an aliquot of the clear supernatant and filter it through a 0.22 µm syringe filter to remove any remaining particulates. This step is crucial to avoid overestimation of solubility.

  • Dilution and Quantification: Accurately dilute the filtered supernatant with a suitable mobile phase to bring the concentration within the linear range of the analytical method. Quantify the concentration of the dissolved compound using a validated HPLC method (see Section 4.4).

  • Data Analysis: Calculate the solubility in mg/mL or mol/L, accounting for the dilution factor. The experiment should be performed in triplicate for each solvent to ensure reproducibility.

Experimental Workflow: Kinetic Solubility

This high-throughput method is useful for early-stage assessment.

Kinetic_Solubility_Workflow cluster_prep Preparation cluster_addition Addition & Incubation cluster_analysis Analysis A Prepare concentrated DMSO stock solution (e.g., 10 mM) B Add stock to aqueous buffer in 96-well plate A->B Dispense C Incubate at RT (e.g., 1-2 hours) B->C Shake D Measure turbidity (Nephelometry) or filter and measure UV-Vis C->D Read plate

Caption: Kinetic Solubility Determination Workflow.

Step-by-Step Protocol:

  • Stock Solution Preparation: Prepare a concentrated stock solution of this compound in DMSO (e.g., 10 mM).

  • Assay Plate Preparation: In a 96-well plate, add the DMSO stock solution to the aqueous buffer (e.g., PBS pH 7.4) to achieve a range of final concentrations. Keep the final DMSO concentration low (typically <1-2%) to minimize its co-solvent effect.

  • Incubation: Shake the plate at room temperature for a defined period (e.g., 1-2 hours).

  • Analysis: Determine the concentration at which precipitation occurs. This can be done by:

    • Nephelometry: Measuring the light scattering caused by insoluble particles.[7][8]

    • Direct UV/Vis Spectroscopy: After filtering the solutions to remove precipitate, the concentration in the filtrate is measured.[7][8]

Analytical Quantification: HPLC Method

A robust and validated HPLC method is essential for accurate solubility determination.

ParameterRecommended ConditionRationale
Column Reversed-phase C18 (e.g., 4.6 x 150 mm, 5 µm)Good retention and separation for moderately polar compounds.
Mobile Phase A 0.1% Trifluoroacetic acid (TFA) in WaterProvides good peak shape for amines.
Mobile Phase B 0.1% TFA in AcetonitrileElutes the compound from the column.
Gradient 5% to 95% B over 15 minutesEnsures elution of the compound and any potential impurities.
Flow Rate 1.0 mL/minStandard flow rate for analytical separations.
Column Temperature 30°CEnsures reproducible retention times.
Detection UV at 210 nmAmides and carbamates typically absorb at this wavelength.
Injection Volume 10 µLStandard injection volume.

Method Validation: The HPLC method must be validated for linearity, accuracy, and precision by preparing a standard curve with known concentrations of this compound.

Expected Solubility Profile and Influencing Factors

While specific quantitative data requires experimental determination, an expert assessment of the expected solubility profile can be made based on the compound's structure.

Expected Solubility Data (Hypothetical)

SolventSolvent TypeExpected SolubilityRationale
Water Polar ProticHighThe hydrochloride salt will readily dissociate, and the ammonium and primary amine groups will form strong hydrogen bonds with water.[2]
Methanol/Ethanol Polar ProticHigh to ModerateThese alcohols can solvate the ionic hydrochloride and hydrogen bond with the amine groups, while also interacting with the nonpolar Boc group.
Isopropanol Polar ProticModerate to LowThe larger alkyl group of isopropanol makes it less polar than methanol and ethanol, potentially reducing its ability to solvate the ionic salt.
Acetonitrile Polar AproticLowAs a polar aprotic solvent, it is less effective at solvating the charged ammonium ion compared to protic solvents.[9]
Dichloromethane NonpolarLow to Very LowThe high polarity of the hydrochloride salt will limit its solubility in this nonpolar solvent.
Ethyl Acetate Polar AproticLowWhile it has a polar ester group, it is a poor hydrogen bond donor and will not effectively solvate the amine hydrochloride.
The Effect of pH

The solubility of this compound is expected to be highly pH-dependent.

  • Acidic pH (e.g., pH 1-4): In acidic solutions, both the primary and secondary amine (as part of the carbamate) will be protonated. The presence of a common ion (Cl⁻) from an HCl-based buffer may slightly decrease the solubility of the hydrochloride salt.[10][11]

  • Neutral pH (e.g., pH 7.4): The primary amine will be protonated (as the hydrochloride salt), ensuring good aqueous solubility. The Boc-protected amine is stable at this pH.

  • Basic pH (e.g., pH > 9): At higher pH, the primary ammonium group will be deprotonated to the free amine. This will decrease the polarity of the molecule and likely lead to a significant reduction in aqueous solubility. The Boc group remains stable under moderately basic conditions.

Stability and Degradation Considerations

The primary point of instability for this molecule is the Boc protecting group, which is labile under strongly acidic conditions.[12]

  • In strongly acidic solutions (e.g., < pH 1 with heating): The Boc group can be cleaved, yielding butane-1,2-diamine. This degradation would alter the solubility profile.

  • Neutral and Basic Conditions: The Boc group is generally stable under these conditions.[12]

Therefore, when conducting solubility studies, it is crucial to analyze the samples promptly and consider the pH of the medium to ensure the integrity of the compound.

Conclusion: A Roadmap to Understanding Solubility

This guide provides a comprehensive framework for the systematic evaluation of the solubility profile of this compound. By integrating an understanding of its physicochemical properties with robust experimental design, researchers can generate reliable and reproducible solubility data. This information is invaluable for the rational design of synthetic routes, the optimization of reaction conditions, and the development of effective purification strategies. Adherence to the principles and protocols outlined herein will ensure the scientific integrity of the data and contribute to the successful advancement of drug development projects.

References

Methodological & Application

Application Notes & Protocols: 1-N-Boc-butane-1,2-diamine Hydrochloride as a Premier Chiral Building Block

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth exploration of 1-N-Boc-butane-1,2-diamine hydrochloride, a pivotal chiral building block in modern synthetic chemistry. The strategic placement of a tert-butyloxycarbonyl (Boc) protecting group on one of the two amine functionalities of the chiral butane-1,2-diamine scaffold allows for sequential, site-selective reactions. This mono-protection strategy is fundamental to its utility, enabling the construction of complex, stereochemically defined molecules. These notes are designed for researchers, medicinal chemists, and process development scientists, offering both foundational theory and field-proven experimental protocols. We will delve into the causality behind its synthetic applications, provide self-validating, step-by-step methodologies for its use, and discuss its role in the synthesis of chiral ligands and pharmaceutical intermediates.

Physicochemical Properties & Safety Data

A thorough understanding of the reagent's properties and handling requirements is paramount for successful and safe experimentation.

PropertyValueReference(s)
IUPAC Name tert-butyl (2-aminobutyl)carbamate hydrochloride[1][2]
CAS Number 1179360-83-8[1][2]
Molecular Formula C₉H₂₁ClN₂O₂[2]
Molecular Weight 224.73 g/mol [1]
Appearance White to off-white powder or crystals[1]
Storage Store under inert atmosphere at 2-8°C[1]
Purity Typically ≥95%[1][2]

Safety & Handling:

  • Hazard Statements: Based on the parent compound butane-1,2-diamine dihydrochloride, this substance should be considered an irritant. It may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[3] For related Boc-protected diamines, hazards include causing severe skin burns and eye damage.[4]

  • Precautionary Measures: Always handle in a well-ventilated chemical fume hood.[4] Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[5] Avoid breathing dust.[4] In case of contact with eyes, rinse cautiously with water for several minutes.[4][6]

  • Incompatibilities: Avoid strong oxidizing agents.[4]

Core Concept: The Strategic Value of a Mono-Protected Chiral Diamine

The utility of this compound stems from the precise arrangement of its functional groups, which allows for a controlled, stepwise synthesis. Chiral 1,2-diamines are privileged structures found in numerous biologically active compounds, organocatalysts, and chiral ligands for transition metals.[7][8]

  • The Chiral Center: The stereocenter at the C2 position is the cornerstone of its application in asymmetric synthesis. It allows for the transfer of chirality into a target molecule, which is critical in drug development where enantiomers can have vastly different biological activities.

  • The Free Primary Amine: The unmasked -NH₂ group at the C2 position is a potent nucleophile, serving as the primary reactive site for initial functionalization through reactions like acylation, alkylation, or reductive amination.

  • The Boc-Protected Amine: The tert-butyloxycarbonyl (Boc) group at the N1 position renders the primary amine temporarily unreactive. The Boc group is exceptionally stable to a wide range of nucleophilic and basic conditions, allowing for selective chemistry at the other amine.[9] Its true power lies in its lability under acidic conditions, which unmasks the second amine for subsequent transformations.[10][11] This orthogonal protection strategy is fundamental to building molecular complexity in a controlled manner.[9]

The logical workflow for utilizing this building block is a two-stage process, enabling the introduction of two different substituents (R¹ and R²) onto the diamine scaffold.

G A 1-N-Boc-butane-1,2-diamine (Free Primary Amine) B Step 1: Reaction at Primary Amine (e.g., Reductive Amination, Acylation) A->B + Electrophile 1 C Mono-functionalized Intermediate (Boc group intact) B->C D Step 2: Boc Deprotection (Acidic Conditions, e.g., TFA, HCl) C->D E Intermediate with Free Primary Amine (Secondary amine revealed) D->E F Step 3: Reaction at Newly Freed Amine E->F + Electrophile 2 G Final Disubstituted Chiral Product F->G G cluster_0 Mechanism of Acidic Boc Deprotection BocN R-NH-Boc Protonated R-NH-Boc(H⁺) BocN->Protonated + H⁺ CarbamicAcid R-NH-COOH (Carbamic Acid) Protonated->CarbamicAcid - tBu⁺ Amine R-NH₃⁺ CarbamicAcid->Amine - CO₂ tBu tert-Butyl Cation Isobutylene + H⁺ Isobutylene + H⁺ tBu->Isobutylene + H⁺

References

Application Notes and Protocols: Deprotection of 1-N-Boc-butane-1,2-diamine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The tert-butyloxycarbonyl (Boc) group is a cornerstone of modern organic synthesis, particularly in the protection of amine functionalities.[1] Its widespread use is attributed to its stability across a range of basic and nucleophilic conditions, paired with its facile removal under acidic conditions.[1][2] This orthogonality is crucial in multi-step syntheses, such as peptide synthesis and the development of complex pharmaceutical intermediates.[1] This guide provides a detailed examination of deprotection methods for 1-N-Boc-butane-1,2-diamine hydrochloride, a key intermediate in various synthetic pathways.

The deprotection of a Boc-protected amine is fundamentally an acid-catalyzed hydrolysis of the carbamate.[1][3] The process is initiated by the protonation of the carbamate's carbonyl oxygen, which weakens the tert-butyl-oxygen bond.[1][4] Subsequent cleavage of this bond results in the formation of a stable tert-butyl cation and an unstable carbamic acid intermediate.[1][5] The carbamic acid readily decomposes into carbon dioxide and the free amine.[4][5] The liberated amine is then protonated by the acid in the reaction medium, typically yielding the corresponding amine salt.[1]

A critical consideration in Boc deprotection is the fate of the tert-butyl cation generated. This electrophilic species can potentially alkylate other nucleophilic sites within the substrate or solvent, leading to unwanted byproducts.[6] The use of "scavengers" like anisole or thioanisole can mitigate this side reaction.[1]

This document will explore two primary methodologies for the deprotection of this compound: acidic deprotection and thermal deprotection, providing detailed protocols and insights for each.

I. Acidic Deprotection Strategies

Acidic deprotection is the most common and generally efficient method for removing the Boc group.[7] The choice of acid and solvent system can be tailored to the specific substrate and the desired reaction kinetics.

A. Mechanism of Acidic Boc Deprotection

The generally accepted mechanism for acid-catalyzed Boc deprotection proceeds as follows:

Acidic Boc Deprotection Mechanism cluster_0 Step 1: Protonation cluster_1 Step 2: Cleavage cluster_2 Step 3: Decarboxylation cluster_3 Step 4: Salt Formation Boc_Amine R-NH-Boc Protonated_Boc R-NH-Boc(H+) Boc_Amine->Protonated_Boc + H+ Carbamic_Acid R-NH-COOH Protonated_Boc->Carbamic_Acid - (CH3)3C+ tBu_Cation (CH3)3C+ Protonated_Boc->tBu_Cation Free_Amine R-NH2 Carbamic_Acid->Free_Amine - CO2 CO2 CO2 Carbamic_Acid->CO2 Amine_Salt R-NH3+ X- Free_Amine->Amine_Salt + H+X- Thermal Boc Deprotection Mechanism Boc_Amine R-NH-Boc Transition_State [Transition State] Boc_Amine->Transition_State Heat (Δ) Products R-NH2 + (CH3)2C=CH2 + CO2 Transition_State->Products Experimental Workflow cluster_0 Preparation cluster_1 Reaction cluster_2 Monitoring cluster_3 Work-up & Isolation cluster_4 Final Product Start Dissolve/Suspend 1-N-Boc-butane-1,2-diamine HCl Acidic Add Acidic Reagent (TFA or HCl) Start->Acidic Thermal Apply Heat Start->Thermal Monitor Monitor by TLC/LC-MS Acidic->Monitor Thermal->Monitor Workup_Acidic Neutralization & Extraction (for TFA method) Monitor->Workup_Acidic Filtration_HCl Filtration (for HCl method) Monitor->Filtration_HCl Purification_Thermal Distillation/Crystallization (for Thermal method) Monitor->Purification_Thermal Product Butane-1,2-diamine (or its salt) Workup_Acidic->Product Filtration_HCl->Product Purification_Thermal->Product

References

Application Notes: Asymmetric Synthesis Utilizing 1-N-Boc-butane-1,2-diamine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 1-N-Boc-butane-1,2-diamine in Modern Synthesis

In the landscape of asymmetric synthesis, the demand for versatile and efficient chiral building blocks is paramount. Chiral 1,2-diamines are a cornerstone of this field, serving as privileged structural motifs in numerous biologically active compounds and as indispensable components of chiral ligands and organocatalysts.[1][2][3] Their ability to form stable bidentate chelates with metal ions is fundamental to their catalytic efficacy.[1] 1-N-Boc-butane-1,2-diamine hydrochloride emerges as a strategically important reagent in this context. The mono-Boc protection allows for sequential and controlled functionalization of the two amino groups, providing a versatile entry point for the synthesis of complex chiral molecules and sophisticated ligand architectures.

This guide provides an in-depth exploration of the applications of this compound, focusing on its role as a precursor to advanced chiral ligands and its subsequent use in stereoselective transformations. We will delve into the mechanistic rationale behind its utility and provide detailed, field-proven protocols for its application, aimed at researchers, scientists, and professionals in drug development.

Physicochemical Properties

A clear understanding of the reagent's properties is the foundation of its successful application.

PropertyValueReference(s)
IUPAC Name tert-butyl (2-aminobutyl)carbamate hydrochloride[4]
CAS Number 1179360-83-8[4]
Molecular Formula C₉H₂₁ClN₂O₂[4]
Molecular Weight 224.73 g/mol [4]
Appearance White to off-white powder or crystals
Storage Inert atmosphere, 2-8°C

Core Application: A Versatile Precursor for Chiral Ligand Synthesis

One of the most powerful applications of 1-N-Boc-butane-1,2-diamine is its role as a starting material for the synthesis of more complex, often C₂-symmetric, chiral ligands.[] The Boc-protecting group allows for the selective derivatization of the primary amine, followed by deprotection and subsequent functionalization of the second amine, enabling the construction of intricate molecular architectures.

Workflow: From Diamine to a Bisoxazoline (BOX) Ligand Precursor

This section details the transformation of the diamine into a chiral 1,2-amino alcohol, a key intermediate in the synthesis of widely used bisoxazoline (BOX) ligands. These ligands are renowned for their effectiveness in a variety of metal-catalyzed asymmetric reactions.[6]

G cluster_0 Step 1: Free Base Generation cluster_1 Step 2: Imine Formation cluster_2 Step 3: Stereoselective Addition cluster_3 Step 4: Deprotection A 1-N-Boc-butane-1,2-diamine hydrochloride B Treatment with Base (e.g., NaOH, NaHCO₃) A->B C 1-N-Boc-butane-1,2-diamine (Free Base) B->C E Condensation Reaction C->E D Aldehyde (R-CHO) D->E F N-Boc protected N'-sulfinyl imine E->F H Diastereoselective 1,2-Addition F->H G Organometallic Reagent (e.g., ArLi, RMgBr) G->H I Protected Chiral 1,2-Amino Alcohol Precursor H->I J Acidic Workup (e.g., HCl in MeOH) I->J K Chiral 1,2-Amino Alcohol J->K

Caption: General workflow for synthesizing a chiral amino alcohol.

Protocol 1: Synthesis of a Chiral 1,2-Amino Alcohol Intermediate

This protocol is a representative example based on the principles of Ellman's sulfinamide chemistry for creating stereogenic centers.[7][8]

Objective: To synthesize a chiral 1,2-amino alcohol, a precursor for BOX ligands, starting from this compound.

Materials:

  • This compound

  • (R)-tert-Butanesulfinamide

  • An appropriate aldehyde (e.g., benzaldehyde)

  • Titanium (IV) ethoxide (Ti(OEt)₄)

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous Tetrahydrofuran (THF)

  • Organometallic reagent (e.g., Phenylmagnesium bromide)

  • Hydrochloric acid (4M in Dioxane)

  • Sodium bicarbonate (sat. aq. solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Free Base Generation:

    • Dissolve this compound (1.0 eq) in DCM.

    • Wash with saturated aqueous sodium bicarbonate solution to neutralize the HCl salt and extract the free diamine.

    • Separate the organic layer, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The resulting free diamine is used directly in the next step.

  • Sulfinylimine Formation:

    • To a solution of the free diamine (1.0 eq) and the chosen aldehyde (1.05 eq) in anhydrous DCM, add Ti(OEt)₄ (2.0 eq).

    • Stir the mixture at room temperature for 4-6 hours until imine formation is complete (monitored by TLC).

    • This step selectively forms the imine at the more sterically accessible primary amine.

  • Diastereoselective Addition:

    • Cool the solution containing the crude sulfinylimine to -78°C under an inert atmosphere (N₂ or Ar).

    • Slowly add the organometallic reagent (e.g., Phenylmagnesium bromide, 1.5 eq in THF) dropwise over 30 minutes. The six-membered ring transition state proposed by Ellman dictates the stereochemical outcome.[7]

    • Stir the reaction at -78°C for 3-4 hours.

    • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Workup and Purification:

    • Allow the mixture to warm to room temperature. Extract the product with DCM (3x).

    • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate.

    • Purify the crude product by flash column chromatography (Silica gel, Hexanes:Ethyl Acetate gradient) to yield the protected amino alcohol.

  • Boc and Sulfinyl Deprotection:

    • Dissolve the purified product in a minimal amount of methanol.

    • Add 4M HCl in dioxane (excess) and stir at room temperature for 1-2 hours until deprotection is complete (monitored by LC-MS).

    • Concentrate the mixture under reduced pressure to obtain the crude chiral 1,2-amino alcohol hydrochloride salt.

Application in Asymmetric Catalysis: The Michael Addition

Once a chiral ligand is synthesized from a 1,2-diamine precursor, it can be employed in a wide range of asymmetric reactions. The Michael addition of 4-hydroxycoumarin to α,β-unsaturated ketones is a key step in the synthesis of the anticoagulant drug Warfarin.[9] Chiral primary amines derived from C2-symmetric diamines are effective organocatalysts for this transformation.[9]

Reaction Mechanism: Iminium Ion Catalysis

The catalytic cycle leverages the formation of a transient chiral iminium ion, which activates the enone towards nucleophilic attack and controls the stereochemical outcome.

G CAT Chiral Amine Catalyst IMINIUM Chiral Iminium Ion (Activated) CAT->IMINIUM + Enone - H₂O ENONE α,β-Unsaturated Ketone ENONE->IMINIUM ADDUCT Michael Adduct (Enamine intermediate) IMINIUM->ADDUCT + Nucleophile (Stereoselective Attack) NUC 4-Hydroxycoumarin (Nucleophile) NUC->ADDUCT PROD (S)-Warfarin ADDUCT->PROD + H₂O (Hydrolysis) PROD->CAT Catalyst Regeneration

References

Navigating the Synthetic Landscape of 1-N-Boc-butane-1,2-diamine Hydrochloride: A Guide to Strategic Functionalization

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

In the intricate tapestry of medicinal chemistry and drug discovery, the strategic modification of molecular scaffolds is paramount to unlocking novel therapeutic potential. Among the versatile building blocks available to the modern chemist, tert-butyl (2-aminobutyl)carbamate hydrochloride, commonly known as 1-N-Boc-butane-1,2-diamine hydrochloride, presents a unique platform for the introduction of diverse functionalities. This chiral diamine, with one amine protected by a tert-butyloxycarbonyl (Boc) group and the other available as a hydrochloride salt, offers a gateway to a multitude of chemical transformations. This guide provides an in-depth exploration of the functionalization of this key synthetic intermediate, offering detailed protocols and expert insights for researchers, scientists, and drug development professionals.

The Strategic Advantage of Mono-protection

The inherent asymmetry of this compound is its greatest asset. The Boc protecting group offers robust protection to one of the amine functionalities under a wide range of reaction conditions, thereby allowing for the selective modification of the free primary amine. This targeted reactivity is crucial in multi-step syntheses, preventing the formation of undesired side products and simplifying purification processes. The hydrochloride salt of the primary amine not only enhances the compound's stability and shelf-life but is also readily neutralized in situ to liberate the nucleophilic free amine for subsequent reactions.

Core Functionalization Strategies: Protocols and Mechanistic Insights

The free primary amine of 1-N-Boc-butane-1,2-diamine serves as a versatile handle for a variety of chemical transformations. The following sections detail key functionalization strategies, providing step-by-step protocols and the scientific rationale behind the experimental choices.

N-Acylation: Forging Amide Bonds

The formation of an amide bond is one of the most fundamental and widely utilized reactions in medicinal chemistry. The primary amine of 1-N-Boc-butane-1,2-diamine readily undergoes acylation with a variety of acylating agents, including acid chlorides, anhydrides, and carboxylic acids activated with coupling agents.

Protocol: General Procedure for N-Acylation using an Acid Chloride

Materials:

  • This compound

  • Acyl chloride (e.g., benzoyl chloride)

  • Anhydrous dichloromethane (DCM)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend this compound (1.0 eq.) in anhydrous DCM.

  • Base Addition: Add triethylamine (2.2 eq.) to the suspension. The mixture will likely become a clear solution as the free amine is generated. Stir for 10-15 minutes at room temperature.

  • Cooling: Cool the reaction mixture to 0 °C in an ice bath. This is crucial to control the exothermicity of the acylation reaction.

  • Acyl Chloride Addition: Slowly add the acyl chloride (1.1 eq.) dropwise to the cooled solution.

  • Reaction Progression: Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution. Transfer the mixture to a separatory funnel and extract the aqueous layer twice with DCM.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.

Causality and Expertise: The use of a slight excess of the acylating agent ensures complete consumption of the starting diamine. The addition of a tertiary amine base is critical not only to neutralize the hydrochloride salt but also to scavenge the HCl generated during the reaction, driving the equilibrium towards product formation. Performing the initial addition at 0 °C mitigates potential side reactions and ensures a cleaner reaction profile.

Table 1: Representative Acylating Agents and Expected Products

Acylating AgentProduct Structure
Acetyl Chloridetert-butyl (2-acetamidobutyl)carbamate
Benzoyl Chloridetert-butyl (2-benzamidobutyl)carbamate
4-Methoxybenzoyl chloridetert-butyl (2-(4-methoxybenzamido)butyl)carbamate

Diagram: N-Acylation Workflow

Acylation_Workflow Start 1-N-Boc-butane-1,2-diamine ·HCl in DCM Add_Base Add Et3N (Neutralization) Start->Add_Base Cool Cool to 0 °C Add_Base->Cool Add_Acyl_Cl Add Acyl Chloride Cool->Add_Acyl_Cl React Reaction (0 °C to RT) Add_Acyl_Cl->React Workup Aqueous Work-up (NaHCO3, Brine) React->Workup Purify Purification (Column Chromatography) Workup->Purify Product N-Acylated Product Purify->Product

Caption: Workflow for the N-acylation of this compound.

Reductive Amination: Expanding the Molecular Framework

Reductive amination is a powerful method for forming carbon-nitrogen bonds, allowing for the introduction of a wide range of alkyl or aryl groups. The primary amine of 1-N-Boc-butane-1,2-diamine can be reacted with aldehydes or ketones to form an intermediate imine (or enamine), which is then reduced in situ to the corresponding secondary amine.

Protocol: General Procedure for Reductive Amination

Materials:

  • This compound

  • Aldehyde or Ketone (e.g., benzaldehyde)

  • Sodium triacetoxyborohydride (STAB)

  • Anhydrous 1,2-dichloroethane (DCE) or Tetrahydrofuran (THF)

  • Triethylamine (TEA)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a solution of this compound (1.0 eq.) and the carbonyl compound (1.1 eq.) in anhydrous DCE, add triethylamine (1.1 eq.).

  • Imine Formation: Stir the mixture at room temperature for 1-2 hours to allow for the formation of the imine intermediate.

  • Reducing Agent Addition: Add sodium triacetoxyborohydride (1.5 eq.) portion-wise to the reaction mixture.

  • Reaction Progression: Stir the reaction at room temperature and monitor by TLC until the starting materials are consumed.

  • Work-up: Quench the reaction with saturated aqueous NaHCO₃ solution. Extract the aqueous layer with DCM.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. The crude product can be purified by flash column chromatography.

Causality and Expertise: Sodium triacetoxyborohydride is a mild and selective reducing agent, well-suited for reductive aminations as it does not readily reduce the starting aldehyde or ketone. The initial stirring period before the addition of the reducing agent allows for sufficient formation of the imine, leading to higher yields of the desired secondary amine. The choice of an aprotic solvent like DCE is often preferred to avoid unwanted reactions with the hydride reagent.[1][2]

Table 2: Representative Carbonyl Compounds and Expected Products

Carbonyl CompoundProduct Structure
Benzaldehydetert-butyl (2-(benzylamino)butyl)carbamate
Cyclohexanonetert-butyl (2-(cyclohexylamino)butyl)carbamate
4-Fluorobenzaldehydetert-butyl (2-((4-fluorobenzyl)amino)butyl)carbamate

Diagram: Reductive Amination Workflow

Reductive_Amination_Workflow Start 1-N-Boc-butane-1,2-diamine ·HCl & Aldehyde/Ketone in DCE Add_Base Add Et3N Start->Add_Base Imine_Formation Imine Formation (Stir at RT) Add_Base->Imine_Formation Add_STAB Add NaBH(OAc)3 Imine_Formation->Add_STAB Reduction Reduction (Stir at RT) Add_STAB->Reduction Workup Aqueous Work-up Reduction->Workup Purify Purification Workup->Purify Product N-Alkylated Product Purify->Product

Caption: Workflow for the reductive amination of this compound.

Synthesis of Urea Derivatives: Building Blocks for Bioactive Molecules

Urea moieties are prevalent in a vast number of pharmaceuticals due to their ability to act as hydrogen bond donors and acceptors. The primary amine of 1-N-Boc-butane-1,2-diamine can be readily converted into a urea by reaction with an isocyanate.

Protocol: General Procedure for Urea Formation

Materials:

  • This compound

  • Isocyanate (e.g., phenyl isocyanate)

  • Anhydrous Dichloromethane (DCM)

  • Triethylamine (TEA)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: Suspend this compound (1.0 eq.) in anhydrous DCM under an inert atmosphere.

  • Base Addition: Add triethylamine (2.2 eq.) and stir until a clear solution is obtained.

  • Isocyanate Addition: Add the isocyanate (1.05 eq.) dropwise to the solution at room temperature.

  • Reaction Progression: Stir the reaction at room temperature and monitor by TLC. The reaction is typically rapid.

  • Work-up: Upon completion, wash the reaction mixture with saturated aqueous NaHCO₃ solution and then with brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can often be purified by recrystallization or flash column chromatography.

Causality and Expertise: The reaction between an amine and an isocyanate is generally fast and high-yielding, often proceeding to completion at room temperature. The use of a slight excess of the isocyanate can help drive the reaction to completion. The work-up is typically straightforward, as the urea products are often crystalline and can be isolated by simple filtration after concentration.

Table 3: Representative Isocyanates and Expected Products

IsocyanateProduct Structure
Phenyl isocyanatetert-butyl (2-(3-phenylureido)butyl)carbamate
n-Butyl isocyanatetert-butyl (2-(3-butylureido)butyl)carbamate
4-Chlorophenyl isocyanatetert-butyl (2-(3-(4-chlorophenyl)ureido)butyl)carbamate

Diagram: Urea Synthesis Workflow

Urea_Synthesis_Workflow Start 1-N-Boc-butane-1,2-diamine ·HCl in DCM Add_Base Add Et3N Start->Add_Base Add_Isocyanate Add Isocyanate Add_Base->Add_Isocyanate Reaction Reaction at RT Add_Isocyanate->Reaction Workup Aqueous Work-up Reaction->Workup Purify Purification Workup->Purify Product Urea Derivative Purify->Product

Caption: Workflow for the synthesis of urea derivatives from this compound.

Subsequent Deprotection: Unveiling the Second Amine

A key advantage of using a Boc-protected diamine is the ability to deprotect the second amine under mild acidic conditions, leaving the newly formed functional group intact. This orthogonality is crucial for further synthetic manipulations.

Protocol: Boc Deprotection

Materials:

  • N-functionalized-1-N-Boc-butane-1,2-diamine

  • 4M HCl in 1,4-dioxane or Trifluoroacetic acid (TFA) in DCM (1:1)

  • Dichloromethane (DCM)

  • Diethyl ether

Procedure:

  • Reaction Setup: Dissolve the Boc-protected compound in a minimal amount of DCM.

  • Acid Addition: Add an excess of 4M HCl in dioxane or a 1:1 mixture of TFA/DCM.

  • Reaction Progression: Stir the solution at room temperature for 1-2 hours. Effervescence (evolution of isobutylene and CO₂) is typically observed.

  • Isolation: Concentrate the reaction mixture under reduced pressure. The product is often obtained as the hydrochloride or trifluoroacetate salt. Trituration with diethyl ether can be used to precipitate the salt, which can then be collected by filtration.

Causality and Expertise: The Boc group is highly labile to acidic conditions.[3] The use of HCl in dioxane or TFA in DCM are standard methods that provide clean and efficient deprotection.[4][5] The resulting diamine salt can often be used directly in the next synthetic step or neutralized to yield the free diamine.

Applications in Drug Discovery and Chiral Ligand Synthesis

The functionalized derivatives of 1-N-Boc-butane-1,2-diamine are valuable intermediates in the synthesis of a wide range of biologically active molecules and chiral ligands. The vicinal diamine motif is a common feature in many pharmaceuticals and is a privileged scaffold in asymmetric catalysis. The ability to introduce diverse substituents onto the diamine backbone allows for the fine-tuning of steric and electronic properties, which is critical for optimizing ligand performance in asymmetric transformations or modulating the pharmacological profile of a drug candidate.

Conclusion

This compound is a strategically designed building block that offers a reliable and versatile platform for the synthesis of complex molecules. By leveraging the principles of selective protection and functionalization, researchers can efficiently access a diverse array of derivatized diamines. The protocols and insights provided in this guide are intended to empower scientists in their pursuit of novel therapeutics and catalysts, underscoring the pivotal role of this chiral intermediate in advancing chemical synthesis.

References

Application Note: A Practical Guide to the Selective N-Acylation of 1-N-Boc-butane-1,2-diamine HCl

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive, field-proven protocol for the selective N-acylation of the primary amine in 1-N-Boc-butane-1,2-diamine hydrochloride. The tert-butyloxycarbonyl (Boc) protecting group on one amine allows for the specific acylation of the free primary amine, a crucial transformation in the synthesis of various pharmaceutical intermediates and complex organic molecules. This guide delves into the mechanistic underpinnings of the reaction, offers a detailed step-by-step experimental procedure, and outlines methods for purification and characterization of the final product. The causality behind key experimental choices, such as the selection of base and reaction conditions, is thoroughly explained to ensure robust and reproducible results for researchers, scientists, and drug development professionals.

Introduction: The Strategic Importance of Selective N-Acylation

The formation of an amide bond via N-acylation is one of the most fundamental and widely utilized reactions in organic synthesis, particularly in the construction of peptides, natural products, and pharmaceutical agents.[1] The substrate, 1-N-Boc-butane-1,2-diamine, presents a common synthetic challenge: the selective functionalization of one of two nucleophilic amine groups. The use of the Boc protecting group provides an elegant solution, rendering one amine temporarily inert to acylation, thereby directing the reaction to the free primary amine at the 2-position.

The hydrochloride salt form of the starting material necessitates the use of a base to liberate the free amine in situ before it can act as a nucleophile.[2] The choice of the acylating agent, typically an acyl chloride or acid anhydride, and the base is critical for achieving high yields and purity.[3][4] This protocol will focus on the use of an acyl chloride, a highly reactive acylating agent that allows for rapid reaction times at ambient temperatures.[5]

Reaction Mechanism and Core Concepts

The N-acylation of a primary amine with an acyl chloride proceeds via a nucleophilic acyl substitution mechanism.[5] The reaction is typically performed under conditions that neutralize the hydrochloric acid byproduct, driving the equilibrium towards the amide product.[6]

The key steps are:

  • Deprotonation: The added base neutralizes the hydrochloride salt and deprotonates the ammonium ion of the primary amine, generating the free, nucleophilic amine.

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen of the primary amine attacks the electrophilic carbonyl carbon of the acyl chloride, forming a tetrahedral intermediate.[7]

  • Elimination: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the chloride ion as a leaving group.

  • Proton Transfer: The protonated amide is then deprotonated by the base to yield the final, neutral N-acylated product. The base also serves to scavenge the HCl generated during the reaction.[2]

Below is a diagram illustrating the general mechanistic pathway.

Caption: General mechanism for N-acylation of a primary amine.

Experimental Protocol

This protocol details a general procedure for the N-acylation of 1-N-Boc-butane-1,2-diamine HCl. The specific acyl chloride and reaction scale can be adapted as needed.

Materials and Reagents
ReagentCAS NumberMolecular Weight ( g/mol )Supplier ExampleNotes
This compound1179360-83-8224.73Sigma-AldrichStarting material. Store at 2-8°C under an inert atmosphere.[8]
Acyl Chloride (e.g., Acetyl Chloride)75-36-578.50Fisher ScientificHighly reactive and moisture-sensitive. Handle in a fume hood.[9]
Triethylamine (Et₃N)121-44-8101.19Apollo ScientificCorrosive, flammable base. Use to neutralize HCl.[10] Handle with care in a well-ventilated area.[11]
Dichloromethane (DCM), anhydrous75-09-284.93Sigma-AldrichReaction solvent. Anhydrous grade is crucial to prevent hydrolysis of the acyl chloride.
1 M Hydrochloric Acid (HCl)7647-01-036.46VWRFor aqueous workup to remove excess triethylamine.
Saturated Sodium Bicarbonate (NaHCO₃) soln.144-55-884.01LabChemFor aqueous workup to remove excess acid.
Brine (Saturated NaCl solution)7647-14-558.44-To aid in phase separation during workup.
Anhydrous Sodium Sulfate (Na₂SO₄)7757-82-6142.04Sigma-AldrichDrying agent for the organic layer.
Equipment
  • Round-bottom flask with magnetic stir bar

  • Magnetic stir plate

  • Ice bath

  • Dropping funnel or syringe

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

  • Thin Layer Chromatography (TLC) plates and chamber

Step-by-Step Procedure

The following workflow diagram provides a high-level overview of the experimental process.

Experimental Workflow A 1. Reagent Preparation Dissolve diamine HCl and Et3N in anhydrous DCM. B 2. Reaction Setup Cool solution to 0 °C in an ice bath. A->B C 3. Acyl Chloride Addition Add acyl chloride dropwise. B->C D 4. Reaction Warm to room temperature and stir. Monitor by TLC. C->D E 5. Quenching & Workup Quench with water. Perform sequential washes (HCl, NaHCO3, Brine). D->E F 6. Drying & Concentration Dry organic layer over Na2SO4 and concentrate. E->F G 7. Purification Purify crude product via column chromatography. F->G H 8. Characterization Analyze purified product (NMR, IR, MS). G->H

Caption: High-level workflow for N-acylation.

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq). Dissolve it in anhydrous dichloromethane (DCM) (approx. 0.1 M concentration).

  • Base Addition: Add triethylamine (Et₃N) (2.2 eq) to the solution. The additional equivalent of base is crucial to first neutralize the HCl salt and then to scavenge the HCl produced during the acylation reaction.[2][6] Stir the mixture for 10-15 minutes at room temperature to ensure the complete formation of the free diamine.

  • Cooling: Cool the reaction mixture to 0 °C using an ice bath. This is a critical step to control the exothermicity of the reaction with the highly reactive acyl chloride and to minimize potential side reactions.[12]

  • Acyl Chloride Addition: Slowly add the acyl chloride (1.05-1.1 eq) dropwise to the stirred solution over 15-20 minutes. A slight excess of the acylating agent ensures complete consumption of the diamine.[13]

  • Reaction Monitoring: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours.[14] Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting diamine spot is no longer visible.

  • Workup and Extraction:

    • Quench the reaction by adding deionized water.

    • Transfer the mixture to a separatory funnel.

    • Wash the organic layer sequentially with 1 M HCl (to remove excess triethylamine), saturated aqueous NaHCO₃ (to remove any unreacted acyl chloride and acidic byproducts), and finally with brine (to reduce the solubility of organic material in the aqueous phase).[14][15]

    • Dry the separated organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product.

Purification and Characterization

The crude product can be purified by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-acylated product.[16]

The identity and purity of the final compound should be confirmed by standard analytical techniques:

  • ¹H and ¹³C NMR: To confirm the structure and the successful acylation at the primary amine.

  • IR Spectroscopy: To identify the characteristic amide carbonyl stretch (typically ~1640-1680 cm⁻¹).

  • Mass Spectrometry (MS): To confirm the molecular weight of the desired product.

Troubleshooting and Key Considerations

  • Diacylation: Although the Boc group protects one amine, harsh conditions or a large excess of acyl chloride could potentially lead to some diacylation. Using a slight excess of the diamine or carefully controlling the stoichiometry of the acyl chloride can mitigate this.[12]

  • Hydrolysis of Acyl Chloride: Acyl chlorides are highly susceptible to hydrolysis.[12] Ensure all glassware is oven-dried and use anhydrous solvents to prevent the formation of the corresponding carboxylic acid, which can complicate purification.

  • Incomplete Reaction: If the reaction does not go to completion, ensure the triethylamine is of good quality and that a sufficient excess was used to fully neutralize the HCl salt and the generated HCl.

Safety Precautions

  • Acyl Chlorides: Are corrosive, lachrymatory, and react violently with water. Always handle in a well-ventilated chemical fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[9]

  • Triethylamine: Is a flammable, corrosive, and toxic liquid.[10] Avoid inhalation of vapors and skin contact. Ensure proper grounding of containers to prevent static discharge.[11]

  • Dichloromethane (DCM): Is a volatile solvent and a suspected carcinogen. All handling should be performed in a fume hood.

References

Topic: Scale-up Synthesis of 1-N-Boc-butane-1,2-diamine Hydrochloride: A Comprehensive Guide to Strategy, Execution, and Safety

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

1-N-Boc-butane-1,2-diamine hydrochloride is a pivotal chiral building block in modern medicinal chemistry and drug development. Its structure, featuring a selectively protected primary amine and a free primary amine on a chiral backbone, makes it an invaluable intermediate for constructing complex molecular architectures with high stereochemical control.[1][2] The challenge in its synthesis lies in achieving selective mono-protection of the vicinal diamine, a task that can be complicated by the formation of di-protected byproducts, especially during scale-up operations.[3][4][5] This application note provides a robust, scalable, and cost-efficient protocol for the synthesis of this compound. We delve into the mechanistic rationale behind the selective protection strategy, offer a detailed step-by-step protocol suitable for multigram synthesis, and address critical safety and handling considerations.

Introduction: The Strategic Importance of Mono-Protected Diamines

Chiral 1,2-diamines are privileged scaffolds found in numerous biologically active compounds, including commercial drugs and organocatalysts.[2][6] The ability to selectively functionalize one of the two amino groups is fundamental to their use as versatile synthons. The tert-butoxycarbonyl (Boc) group is an ideal choice for protection due to its stability across a wide range of reaction conditions and its straightforward removal under mild acidic conditions.

The primary challenge in preparing compounds like 1-N-Boc-butane-1,2-diamine is overcoming the statistical probability of double addition of the protecting group. A simple reaction between 1,2-butanediamine and one equivalent of di-tert-butyl dicarbonate ((Boc)₂O) would yield a mixture of starting material, the desired mono-protected product, and the di-protected byproduct, necessitating tedious and often costly chromatographic purification.[3] This guide details a widely adopted and highly effective "one-pot" strategy that leverages the differential reactivity of a mono-protonated diamine to achieve high selectivity, making it amenable to large-scale production without the need for chromatography.[3][7]

Mechanistic Rationale and Synthetic Strategy

The core of this scalable synthesis lies in the selective deactivation of one amine group through protonation. By treating 1,2-butanediamine with precisely one molar equivalent of a strong acid, typically hydrogen chloride (HCl), an equilibrium is established in which the mono-ammonium salt is the predominant species.[3][8]

The protonated amino group (-NH₃⁺) is no longer nucleophilic and will not react with the electrophilic (Boc)₂O. This leaves the remaining free amino group (-NH₂) as the sole reactive site for the acylation reaction. This strategy effectively differentiates the two otherwise electronically similar amino groups, directing the Boc protection to a single site with high fidelity.

An important consideration for scale-up is the source of HCl. While using anhydrous HCl gas is a common laboratory practice, it can be cumbersome and hazardous on a larger scale. A more practical and safer alternative is the in situ generation of HCl from liquid precursors like chlorotrimethylsilane (Me₃SiCl) or thionyl chloride (SOCl₂) in an anhydrous alcohol solvent.[5][7] This method allows for precise stoichiometric control and avoids the handling of compressed gas.

The overall synthetic transformation is depicted below:

Workflow cluster_prep Part A: Mono-Protection cluster_workup Part B: Work-up & Isolation of Free Base cluster_salt Part C: Hydrochloride Salt Formation A1 1. Dissolve 1,2-butanediamine in anhydrous MeOH in reactor. A2 2. Cool reactor to 0°C (ice/water bath). A1->A2 A3 3. Add Me₃SiCl dropwise maintaining T < 10°C. A2->A3 A4 4. Stir for 30 min to allow mono-salt formation. A3->A4 A5 5. Add (Boc)₂O solution in MeOH dropwise at 0°C. A4->A5 A6 6. Allow to warm to RT and stir for 12-16 h. A5->A6 B1 7. Concentrate reaction mixture under reduced pressure. A6->B1 Reaction Complete B2 8. Dilute residue with water and wash with ether (to remove di-Boc). B1->B2 B3 9. Adjust aqueous layer pH > 12 with 50% NaOH solution. B2->B3 B4 10. Extract product into DCM (3x). B3->B4 B5 11. Dry combined organic layers over Na₂SO₄. B4->B5 B6 12. Filter and concentrate to obtain crude free base oil. B5->B6 C1 13. Dissolve crude oil in anhydrous Et₂O. B6->C1 Purified Base C2 14. Add HCl solution (in Et₂O) dropwise until precipitation is complete. C1->C2 C3 15. Stir slurry for 1-2 hours. C2->C3 C4 16. Filter the solid product. C3->C4 C5 17. Wash solid with cold Et₂O. C4->C5 C6 18. Dry under vacuum to yield final hydrochloride salt. C5->C6

References

Troubleshooting & Optimization

Technical Support Center: Purification of 1-N-Boc-butane-1,2-diamine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 1-N-Boc-butane-1,2-diamine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this chiral building block. Here, we provide troubleshooting guidance and frequently asked questions to ensure you achieve the desired purity and yield in your experiments.

Introduction: Understanding the Molecule and Its Challenges

This compound is a valuable intermediate in organic synthesis, prized for its bifunctional nature with one amine protected by a tert-butyloxycarbonyl (Boc) group and the other available for further transformation as a hydrochloride salt. The primary challenges in its purification stem from the presence of closely related impurities, the most common being the di-Boc protected diamine and unreacted starting materials. The Boc group's sensitivity to acidic conditions also requires careful handling during purification.[1][2]

This guide will equip you with the knowledge to tackle these challenges effectively, ensuring the integrity of your downstream applications.

Troubleshooting Guide

This section addresses specific issues you may encounter during the purification of this compound in a question-and-answer format.

Q1: My final product is contaminated with the di-Boc protected analogue. How can I remove it?

A1: The formation of the di-Boc protected butane-1,2-diamine is a common side reaction in mono-protection protocols.[3] Due to its non-polar nature compared to the desired mono-Boc hydrochloride salt, a few strategies can be employed for its removal:

  • Acid-Base Extraction: This is the most effective method. The desired mono-Boc product, being a hydrochloride salt, is water-soluble, while the di-Boc protected diamine is not.

    Protocol for Acid-Base Extraction:

    • Dissolve the crude product in a suitable organic solvent like dichloromethane (DCM) or ethyl acetate.

    • Extract the organic layer with a dilute aqueous acid solution (e.g., 1M HCl). The desired mono-Boc hydrochloride will move to the aqueous phase, while the di-Boc impurity remains in the organic layer.

    • Separate the aqueous layer.

    • To recover the free base of the mono-Boc protected diamine, basify the aqueous layer with a base like sodium hydroxide (NaOH) to a pH >12 and extract with an organic solvent.[4]

    • To obtain the hydrochloride salt again, you can bubble HCl gas through the organic solution or treat it with a solution of HCl in a solvent like dioxane.

  • Column Chromatography: While the Boc group is acid-labile, silica gel chromatography can be performed with careful selection of the mobile phase.[5]

    Recommended Column Chromatography Conditions:

ParameterRecommendationRationale
Stationary Phase Silica GelStandard choice for separating compounds with different polarities.
Mobile Phase Dichloromethane/Methanol gradientStart with a low polarity (e.g., 100% DCM) and gradually increase the methanol concentration. The di-Boc compound will elute first.
Additive 0.5-1% Triethylamine (TEA)To prevent the Boc group from cleaving on the acidic silica gel.

Q2: After workup, my product is an oil or a sticky solid instead of a crystalline powder. How can I induce crystallization?

A2: Oiling out is a common issue when purifying amine salts. Several techniques can be employed to induce crystallization:

  • Trituration: This involves stirring the oily product with a solvent in which it is insoluble or sparingly soluble. This mechanical agitation can break up the oil and encourage crystal formation.

    Suitable Trituration Solvents:

    • Diethyl ether

    • Hexanes

    • Ethyl acetate

  • Recrystallization: Finding the right solvent system is key. For hydrochloride salts, a polar protic solvent is often a good starting point.

    General Recrystallization Protocol:

    • Dissolve the crude product in a minimal amount of a hot solvent in which it is soluble (e.g., isopropanol, ethanol).[6]

    • Slowly add a non-polar solvent in which the product is insoluble (an "anti-solvent," e.g., diethyl ether or hexanes) until the solution becomes slightly cloudy.

    • Warm the solution until it becomes clear again.

    • Allow the solution to cool down slowly to room temperature, and then in an ice bath or refrigerator to promote crystal formation.

    • If no crystals form, try scratching the inside of the flask with a glass rod to create nucleation sites.

    • Adding a seed crystal of the pure compound can also initiate crystallization.[7]

Q3: My NMR spectrum shows broad peaks for the amine protons. Is this normal?

A3: Yes, broad peaks for N-H protons in an NMR spectrum are common. This broadening is due to several factors, including hydrogen bonding and quadrupole broadening from the nitrogen atom. The presence of the hydrochloride salt can also contribute to this effect. Running the NMR in a different solvent, such as DMSO-d6, may sometimes result in sharper peaks.[5]

Q4: I am concerned about the stability of the Boc group during purification. What precautions should I take?

A4: The Boc group is sensitive to acidic conditions.[1] While the hydrochloride salt form is desired, prolonged exposure to strong acids or heat in the presence of acid can lead to deprotection.

Key Precautions:

  • Avoid Strong Acids: Use dilute acids for extractions and avoid prolonged contact.

  • Temperature Control: Perform all purification steps at or below room temperature unless gentle heating is necessary for dissolution during recrystallization.

  • Neutralize Silica Gel: When using column chromatography, add a small amount of a tertiary amine like triethylamine to the eluent to neutralize the acidic sites on the silica gel.[5]

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage condition for this compound?

A1: The compound should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at 2-8°C. This prevents degradation from moisture and atmospheric carbon dioxide.

Q2: How can I confirm the purity and identity of my final product?

A2: A combination of analytical techniques should be used:

  • NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure and check for impurities.

  • Mass Spectrometry (MS): To verify the molecular weight.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity. For chiral purity, a chiral HPLC column is necessary.

  • Melting Point: A sharp melting point range is indicative of high purity.

Q3: Can I use this compound directly for my next reaction, or do I need to convert it to the free base?

A3: This depends on the specific reaction conditions. If your reaction is sensitive to acidic conditions or requires a free amine, you will need to neutralize the hydrochloride salt to the free base form. This can be achieved by treating a solution of the hydrochloride salt with a base (e.g., sodium bicarbonate, triethylamine) and extracting the free base into an organic solvent.

Q4: What are some common challenges in the synthesis of mono-Boc protected diamines?

A4: The primary challenge is achieving mono-selectivity and avoiding the formation of the di-protected product.[3] Strategies to favor mono-protection include:

  • Using a large excess of the diamine.

  • Slow, dropwise addition of the Boc-anhydride solution.

  • In-situ formation of the mono-hydrochloride salt of the diamine to deactivate one of the amino groups.[4]

Visualizing the Purification Workflow

The following diagram illustrates a general workflow for the purification of this compound.

PurificationWorkflow Crude Crude Product (Mixture of mono-Boc, di-Boc, and starting material) Extraction Acid-Base Extraction (DCM/aq. HCl) Crude->Extraction Aqueous Aqueous Layer (Contains mono-Boc HCl) Extraction->Aqueous Desired Product Organic Organic Layer (Contains di-Boc) Extraction->Organic Impurity Basify Basification (aq. NaOH) & Extraction (DCM) Aqueous->Basify Freebase Mono-Boc Free Base Basify->Freebase HCl_add HCl Addition Freebase->HCl_add Pure_HCl Pure 1-N-Boc-butane-1,2-diamine HCl HCl_add->Pure_HCl

Caption: General workflow for purification via acid-base extraction.

The following decision tree can help in choosing the appropriate purification strategy based on the nature of the impurities.

PurificationDecisionTree Start Crude Product Analysis (TLC, NMR) DiBoc Di-Boc Impurity Present? Start->DiBoc AcidBase Acid-Base Extraction DiBoc->AcidBase Yes Recrystallize Recrystallization/ Trituration DiBoc->Recrystallize No AcidBase->Recrystallize Further Purification Column Column Chromatography (with TEA)

References

Technical Support Center: Improving Yield in Reactions with 1-N-Boc-butane-1,2-diamine HCl

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with 1-N-Boc-butane-1,2-diamine HCl. This guide is designed to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to help you overcome common challenges and improve yields in your reactions. As Senior Application Scientists, we have compiled field-proven insights and scientifically-grounded protocols to address the specific issues you may encounter.

I. Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the handling and reactivity of 1-N-Boc-butane-1,2-diamine HCl.

Q1: What is the purpose of the Boc group and the hydrochloride salt in this reagent?

A1: The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines. In 1-N-Boc-butane-1,2-diamine, it selectively blocks one of the two amine functionalities, allowing for regioselective reactions at the free primary amine. This is crucial for preventing undesired side reactions, such as di-substitution, when only mono-functionalization is desired.[1] The hydrochloride (HCl) salt improves the stability and handling of the diamine, which would otherwise be a more reactive and potentially hygroscopic free base. The HCl salt protonates the free amine, rendering it less nucleophilic until neutralized in situ.

Q2: How do I handle and store 1-N-Boc-butane-1,2-diamine HCl?

A2: This reagent is typically a white to off-white powder or crystals. It should be stored in an inert atmosphere at 2-8°C. Due to its hygroscopic nature, it is advisable to handle it in a dry environment, such as a glovebox or under a stream of inert gas (e.g., argon or nitrogen), to prevent moisture absorption which can interfere with subsequent reactions.

Q3: Do I need to convert the hydrochloride salt to the free base before my reaction?

A3: Yes, for most reactions where the free amine is intended to act as a nucleophile (e.g., amide coupling, nucleophilic substitution), the hydrochloride salt must be neutralized to the free base. This is typically achieved by adding a non-nucleophilic base to the reaction mixture. The choice of base is critical and depends on the specific reaction conditions.

Q4: What are the most common reactions involving this reagent?

A4: The primary use of 1-N-Boc-butane-1,2-diamine HCl is as a nucleophile in reactions such as:

  • Amide bond formation: The free primary amine reacts with an activated carboxylic acid to form an amide linkage.[2]

  • Nucleophilic substitution: The free amine can displace a leaving group on an electrophilic carbon center.[3]

  • Reductive amination: The free amine can react with an aldehyde or ketone in the presence of a reducing agent to form a secondary amine.[4]

II. Troubleshooting Guide: Low Yield and Side Reactions

This section provides a detailed, question-and-answer-based troubleshooting guide for common issues encountered during reactions with 1-N-Boc-butane-1,2-diamine HCl.

Issue 1: Low or No Product Yield in Amide Coupling Reactions

Q: My amide coupling reaction with 1-N-Boc-butane-1,2-diamine HCl is resulting in low or no desired product. What are the likely causes?

A: Low yield in amide coupling reactions is a common issue and can stem from several factors. The most frequent culprits are incomplete amine neutralization, inefficient carboxylic acid activation, and suboptimal reaction conditions.[2]

Causality and Solutions:
  • Incomplete Amine Neutralization: The primary amine of the hydrochloride salt is protonated and thus non-nucleophilic. An insufficient amount of base will lead to a low concentration of the reactive free amine.

    • Solution: Use at least one equivalent of a non-nucleophilic base, such as diisopropylethylamine (DIPEA) or triethylamine (TEA), to neutralize the HCl salt. It is often beneficial to use a slight excess (1.1-1.2 equivalents).

  • Inefficient Carboxylic Acid Activation: The carboxylic acid must be converted to a more reactive species to couple with the amine.

    • Solution: Ensure your coupling reagent is fresh and used in appropriate stoichiometry (typically 1.0-1.5 equivalents).[2] Common and effective coupling reagents include HATU, HBTU, and EDC. Pre-activating the carboxylic acid with the coupling reagent for 15-30 minutes before adding the amine can improve yields.[2]

  • Suboptimal Reaction Conditions: The choice of solvent and temperature can significantly impact the reaction outcome.

    • Solution: Anhydrous polar aprotic solvents like N,N-dimethylformamide (DMF) or dichloromethane (DCM) are generally preferred for amide coupling.[2] Ensure all reagents and solvents are anhydrous, as water can hydrolyze the activated carboxylic acid intermediate.[2] Most amide couplings proceed well at room temperature, but gentle heating (40-50°C) may be necessary for sterically hindered substrates.

Experimental Protocol: Optimizing Amide Coupling with HATU
  • To a solution of the carboxylic acid (1.0 equivalent) in anhydrous DMF, add HATU (1.1 equivalents) and DIPEA (2.2 equivalents).

  • Stir the mixture at room temperature for 20 minutes for pre-activation.

  • Add a solution of 1-N-Boc-butane-1,2-diamine HCl (1.0 equivalent) in anhydrous DMF to the reaction mixture.

  • Stir at room temperature and monitor the reaction progress using TLC or LC-MS.

  • Upon completion, quench the reaction with saturated aqueous NH₄Cl and extract the product with an appropriate organic solvent.

  • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Below is a troubleshooting workflow for low yield in amide coupling reactions:

AmideCouplingTroubleshooting start Low Yield in Amide Coupling check_base Check Base Stoichiometry (>=1 eq. for HCl salt) start->check_base check_activation Review Carboxylic Acid Activation Protocol check_base->check_activation Sufficient increase_base Increase Base to 1.1-1.2 eq. DIPEA/TEA check_base->increase_base Insufficient check_conditions Verify Anhydrous Reaction Conditions check_activation->check_conditions Efficient pre_activate Pre-activate Acid with Coupling Reagent (15-30 min) check_activation->pre_activate Inefficient dry_reagents Use Anhydrous Solvents and Reagents check_conditions->dry_reagents Moisture Present success Improved Yield check_conditions->success Anhydrous increase_base->check_activation pre_activate->check_conditions dry_reagents->success

Caption: Troubleshooting workflow for low yield in amide coupling.

Issue 2: Formation of Di-substituted Byproduct

Q: I am observing a significant amount of the di-substituted product where both amines of the butane-1,2-diamine have reacted. How can I prevent this?

A: The formation of a di-substituted byproduct indicates that the Boc protecting group is being cleaved under the reaction conditions, exposing the second amine to react.

Causality and Solutions:
  • Acidic Conditions: The Boc group is notoriously labile to strong acids.[5] If your reaction conditions are acidic or generate acidic byproducts, you risk deprotection.

    • Solution: Avoid acidic conditions. If an acid scavenger is needed, use a non-nucleophilic base. Ensure that the workup procedure is not overly acidic for extended periods. A mild aqueous base wash (e.g., saturated NaHCO₃) during workup can neutralize any residual acid.

  • Elevated Temperatures: Although generally stable, prolonged heating can lead to thermal cleavage of the Boc group.

    • Solution: If heating is necessary, keep the temperature as low as possible and monitor the reaction closely to minimize reaction time.

Issue 3: Incomplete Reaction in Nucleophilic Substitution

Q: My nucleophilic substitution reaction is sluggish and gives low conversion. How can I drive it to completion?

A: Incomplete nucleophilic substitution reactions often point to issues with nucleophilicity, solvent choice, or the electrophile's reactivity.

Causality and Solutions:
  • Insufficient Nucleophilicity: As with amide coupling, the free amine must be present in sufficient concentration.

    • Solution: Ensure complete neutralization of the HCl salt with a suitable base.

  • Inappropriate Solvent: The solvent plays a critical role in SN2 reactions.

    • Solution: Polar aprotic solvents such as DMSO, DMF, or acetonitrile are known to favor SN2 reactions.[3] They effectively solvate the cation while leaving the nucleophile relatively free to react.

  • Poor Leaving Group: The rate of substitution is highly dependent on the quality of the leaving group.

    • Solution: If possible, consider converting a poor leaving group (e.g., -OH) into a better one (e.g., -OTs, -OMs, or a halide).

Data Summary: Solvent Effects in Nucleophilic Substitution
SolventDielectric Constant (ε)Reaction Type FavoredRationale
DMF37SN2Polar aprotic, solvates cations well.
DMSO47SN2Highly polar aprotic, excellent for SN2.[3]
Acetonitrile38SN2Good balance of polarity and ease of removal.[3]
THF7.6-Less polar, may not be ideal for all substitutions.
Dichloromethane9.1-Lower polarity, may result in slower reaction rates.
Issue 4: Difficulty with Product Purification

Q: I am having trouble purifying my Boc-protected product from unreacted starting material and byproducts.

A: Purification can be challenging due to the similar polarities of the starting material and product.

Causality and Solutions:
  • Similar Polarity: The Boc-protected product and the starting diamine can have close Rf values on silica gel.

    • Solution: Column chromatography on silica gel is often effective, but may require careful selection of the eluent system. A gradient elution, starting with a less polar solvent system and gradually increasing the polarity, can improve separation. Adding a small amount of triethylamine (0.1-1%) to the eluent can help to reduce tailing of amine-containing compounds on the silica gel.

  • Water-Soluble Byproducts: Salts formed during the reaction (e.g., DIPEA·HCl) can complicate extraction.

    • Solution: Perform aqueous washes during the workup to remove water-soluble impurities. A wash with a mild acid (e.g., dilute citric acid) can remove residual basic impurities, followed by a wash with a mild base (e.g., saturated NaHCO₃) to remove acidic impurities. Be cautious with the acidic wash to avoid Boc deprotection.[6]

Purification Workflow Diagram

PurificationWorkflow start Crude Reaction Mixture aqueous_workup Aqueous Workup (e.g., NaHCO₃, Brine) start->aqueous_workup extraction Extraction with Organic Solvent (e.g., EtOAc, DCM) aqueous_workup->extraction drying Dry Organic Layer (Na₂SO₄ or MgSO₄) extraction->drying concentration Concentration in vacuo drying->concentration chromatography Silica Gel Chromatography (Gradient Elution +/- 0.1% TEA) concentration->chromatography pure_product Pure Product chromatography->pure_product

Caption: General purification workflow for Boc-protected amines.

III. References

  • Sigma-Aldrich. (n.d.). 1-N-Boc-Butane-1,2-diamine hydrochloride. Retrieved from --INVALID-LINK--

  • Benchchem. (n.d.). Technical Support Center: Troubleshooting Low Yield in Amide Bond Formation. Retrieved from --INVALID-LINK--

  • Fisher Scientific. (n.d.). Amine Protection / Deprotection. Retrieved from --INVALID-LINK--

  • Ralph, M. S., & Roesner, R. A. (2003). The Synthesis and Isolation of Mono-BOC-Protected 1,4-Phenylene Diamine and Further Reaction with Hexamolybdate. John Wesley Powell Student Research Conference. Retrieved from --INVALID-LINK--

  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). BOC Deprotection. Retrieved from --INVALID-LINK--

  • J&K Scientific LLC. (n.d.). BOC Protection and Deprotection. Retrieved from --INVALID-LINK--

  • Adesina, O. O., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Scientific Reports, 10(1), 10137.

  • Cortes-Guzman, F., et al. (2017). General Method for Selective Mono-Boc Protection of Diamines and Thereof. Journal of the Mexican Chemical Society, 61(1), 64-70.

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from --INVALID-LINK--

  • Liu, Y. S., et al. (2003). Simultaneous Deprotection and Purification of BOC-amines Based on Ionic Resin Capture. The Journal of Organic Chemistry, 68(25), 9880–9883.

  • Reddit. (2019). Having great trouble with a Boc-protection reaction. r/chemhelp. Retrieved from --INVALID-LINK--

  • Pittelkow, M., et al. (2002). Selective synthesis of carbamate protected polyamines using alkyl phenyl carbonates. Synthesis, (15), 2195-2202.

  • Redalyc. (2017). General Method for Selective Mono-Boc Protection of Diamines and Thereof. Retrieved from --INVALID-LINK--

  • BLDpharm. (n.d.). This compound. Retrieved from --INVALID-LINK--

  • PubChem. (n.d.). Butane-1,2-diamine dihydrochloride. Retrieved from --INVALID-LINK--

  • Reddit. (2019). Tips and tricks for difficult amide bond formation?. r/Chempros. Retrieved from --INVALID-LINK--

  • Organic Chemistry Portal. (2015). Direct Amidation of N-Boc- and N-Cbz-Protected Amines via Rhodium-Catalyzed Coupling of Arylboroxines and Carbamates. Retrieved from --INVALID-LINK--

  • ChemicalBook. (n.d.). 1-N-Boc-butane-1,3-diamine-HCl. Retrieved from --INVALID-LINK--

  • Sigma-Aldrich. (n.d.). This compound. Retrieved from --INVALID-LINK--

  • Reddit. (2020). Mono Boc-Protection of Butane-1,4-diamine! Synthetic issue!. r/Chempros. Retrieved from --INVALID-LINK--

  • ResearchGate. (2020). Why does my synthesized BOC-1,4-diaminobutane (Nlys) crystallize (solidify)?. Retrieved from --INVALID-LINK--

  • Guidechem. (n.d.). N-Boc-1,4-diaminobutane.HCl. Retrieved from --INVALID-LINK--

  • Brainly. (2023). Deduce the formula of the compound formed when ethane-1,2-diamine is treated with an excess of hydrochloric acid. Retrieved from --INVALID-LINK--

  • Benchchem. (n.d.). Technical Support Center: Optimizing Nucleophilic Substitution on 1-Chloroazulene. Retrieved from --INVALID-LINK--

  • PubChem. (n.d.). 1,2-Butanediamine. Retrieved from --INVALID-LINK--

  • ACS Catalysis. (2023). Regio- and Enantioselective Pictet–Spengler Reaction of α-Diketones Catalyzed by a Single H-Bond Donor Organocatalyst. Retrieved from --INVALID-LINK--

  • ResearchGate. (2015). Any suggestions on how to perform a nucleophilic substitution reactions with phenylene diamine and ditosylated PEG?. Retrieved from --INVALID-LINK--

  • Sigma-Aldrich. (n.d.). N-Boc-1,4-butanediamine. Retrieved from --INVALID-LINK--

References

Technical Support Center: Stability and Handling of 1-N-Boc-butane-1,2-diamine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: 1-N-Boc-butane-1,2-diamine hydrochloride (CAS 1179360-83-8) is a pivotal building block in medicinal chemistry and drug development, valued for its dual functionality as a mono-protected diamine.[1] The presence of a stable Boc-protected amine and a reactive primary amine hydrochloride salt allows for sequential, regioselective modifications. However, the inherent chemical properties of the tert-butyloxycarbonyl (Boc) group and the hydrochloride salt present specific stability and handling challenges. This guide provides in-depth troubleshooting advice and answers to frequently encountered issues to ensure experimental success and reagent integrity.

Section 1: Frequently Asked Questions (FAQs) on Core Stability

This section addresses the fundamental stability characteristics of this compound.

Q1: What are the primary stability concerns I should be aware of with this compound?

The stability of this reagent is primarily dictated by the lability of the Boc protecting group under specific conditions. The main concerns are:

  • Acidic Lability: The Boc group is designed to be cleaved under acidic conditions.[2] Accidental exposure to acidic contaminants in solvents or reagents can lead to premature deprotection.

  • Thermal Instability: While relatively stable at low temperatures, the Boc group is susceptible to thermal cleavage at elevated temperatures, generally above 85-90°C.[3]

  • Hydrolytic Instability: The carbamate linkage can undergo slow hydrolysis upon prolonged exposure to moisture.[3][4] The hydrochloride salt form can be hygroscopic, exacerbating this issue.

  • Atmospheric Reactivity: The unprotonated primary amine is nucleophilic and can react with atmospheric carbon dioxide to form carbamate salts, introducing impurities over time.[3]

Q2: What are the definitive storage and handling protocols for this reagent?

To maintain the purity and integrity of the compound, adherence to strict storage and handling conditions is critical. The hydrochloride salt form is relatively stable, but best practices prevent slow degradation.

Parameter Recommended Condition Scientific Rationale
Temperature 2–8°CMinimizes the rate of potential thermal and hydrolytic degradation.[5]
Atmosphere Inert Gas (Argon or Nitrogen)Prevents reaction of the free amine with atmospheric CO₂ and protects against oxidative degradation.[3]
Moisture Tightly sealed containers in a desiccated environmentThe hydrochloride salt can be hygroscopic; minimizing moisture prevents hydrolytic cleavage of the Boc group.[3][6]
Light Amber vials or protection from direct lightWhile specific photostability data is limited, this is a general precaution for complex organic molecules.[3]
Q3: How does the hydrochloride salt form impact the compound's behavior in experiments?

The hydrochloride salt form is a key feature that significantly influences reactivity and handling:

  • Reduced Nucleophilicity: The primary amine is protonated to form an ammonium salt (-NH₃⁺Cl⁻). This renders it non-nucleophilic and protects it from participating in unwanted side reactions, such as reacting with itself or other electrophiles.

  • Solubility: The salt form enhances solubility in polar protic solvents like water or methanol but often decreases solubility in common aprotic organic solvents such as dichloromethane (DCM) or tetrahydrofuran (THF).[7]

  • Reaction Prerequisite: For the primary amine to participate in a nucleophilic reaction (e.g., acylation, alkylation), it must be deprotonated by adding a suitable base to liberate the free amine.

Section 2: Troubleshooting Guide for Common Experimental Issues

This guide provides a structured approach to diagnosing and solving problems encountered during the use of this compound.

Issue 1: Premature Boc Deprotection is Observed in Analytical Data (e.g., LC-MS, NMR)

You observe a significant peak corresponding to butane-1,2-diamine dihydrochloride when you expected your starting material to be pure.

Potential Causes & Solutions
  • Acidic Contamination: The most common cause is exposure to acid. The Boc group is readily cleaved by strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[8][9]

    • Troubleshooting:

      • Solvent Purity Check: Ensure solvents are fresh and free from acidic impurities. For example, DCM can degrade to produce trace HCl. Use freshly distilled solvents or those stabilized with a non-acidic stabilizer.

      • Reagent Compatibility: Review all reagents in your reaction mixture. Lewis acids or other additives may be sufficiently acidic to cause partial or complete deprotection.[10]

      • Glassware Contamination: Ensure all glassware is thoroughly cleaned and free of residual acid from previous experiments.

  • Elevated Temperatures: You may have inadvertently exposed the compound to high heat during a reaction, work-up (e.g., high-temperature rotary evaporation), or improper storage.

    • Troubleshooting:

      • Temperature Control: Maintain reaction temperatures below 40°C unless a higher temperature is explicitly required and its effect on the Boc group is known.

      • Work-up Conditions: Concentrate solutions at reduced pressure and moderate temperatures (e.g., < 40°C) during rotary evaporation.

      • Storage Verification: Confirm that storage units (refrigerators/freezers) are maintaining the correct temperature range of 2–8°C.

Visualization: Mechanism of Acid-Catalyzed Boc Deprotection

The following diagram illustrates the well-established mechanism for the acidic cleavage of the Boc group.[11][12]

Boc_Deprotection cluster_0 Mechanism Steps BocAmine Boc-Protected Amine Protonated Protonated Carbamate BocAmine->Protonated  H⁺ (Acid) Carbocation tert-Butyl Cation + Carbamic Acid Protonated->Carbocation  Cleavage Amine Free Amine + CO₂ Carbocation->Amine  Decarboxylation Salt Amine Salt Amine->Salt  Protonation

Caption: Acid-catalyzed removal of the Boc protecting group.

Issue 2: Appearance of New Impurities During Storage or Reaction Work-up

Analysis by NMR or LC-MS shows new, unexpected signals in a previously pure sample.

Potential Causes & Solutions
  • Reaction with Atmospheric CO₂: If the container seal is poor or the material is handled in the open air for extended periods, the unprotonated free amine can react with CO₂.

    • Troubleshooting: Always handle the reagent under an inert atmosphere (e.g., in a glovebox or using a nitrogen/argon balloon). Ensure containers are sealed tightly with high-quality caps and septa.

  • Hydrolysis: The presence of moisture can lead to the slow hydrolysis of the carbamate bond.

    • Troubleshooting: Store the compound in a desiccator. Use anhydrous solvents for reactions. If a reaction is performed in an aqueous or protic solvent, minimize the reaction time and temperature.

Visualization: Primary Degradation Pathways

Degradation_Pathways cluster_causes Causes cluster_products Degradation Products Start 1-N-Boc-butane-1,2-diamine hydrochloride Deprotected butane-1,2-diamine (from Acid/Heat/H₂O) Start->Deprotected CarbamateSalt Ammonium Carbamate Salt (from CO₂) Start->CarbamateSalt Acid Acid Acid->Deprotected Heat Heat (>85°C) Heat->Deprotected Moisture Moisture (H₂O) Moisture->Deprotected CO2 Atmospheric CO₂ CO2->CarbamateSalt

Caption: Key degradation pathways for the title compound.

Issue 3: Low Yield or Reaction Failure in a Coupling Step

An attempt to acylate or alkylate the primary amine results in recovery of starting material or a complex mixture.

Potential Causes & Solutions
  • Amine is Still Protonated: The most frequent error is forgetting to neutralize the hydrochloride salt. The protonated ammonium group (-NH₃⁺) is not nucleophilic.

    • Troubleshooting: Add a suitable base to the reaction mixture to liberate the free amine before adding your electrophile. A non-nucleophilic organic base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) is typically used. Use at least 1.1 equivalents to neutralize the HCl salt, with 2-3 equivalents often used to also scavenge acid produced during the reaction.

  • Poor Solubility: The hydrochloride salt may not be soluble in the chosen aprotic organic solvent (e.g., DCM, THF, ACN), preventing it from reacting.

    • Troubleshooting:

      • Solvent Screening: Test the solubility in various solvents. Sometimes a more polar aprotic solvent like DMF or DMSO is required.

      • Phase-Transfer Catalysis: For biphasic systems (e.g., DCM/aqueous base), a phase-transfer catalyst can be beneficial.

      • In Situ Neutralization: Often, adding the base will not only deprotonate the amine but also improve the solubility of the resulting free base in the organic solvent.

Visualization: Workflow for a Successful Coupling Reaction

Coupling_Workflow Start 1. Dissolve Reagent Neutralize 2. Add Base (e.g., TEA, >1.1 eq.) Liberate Free Amine Start->Neutralize Add_E 3. Add Electrophile (e.g., Acyl Chloride) Neutralize->Add_E Monitor 4. Monitor Reaction (TLC, LC-MS) Add_E->Monitor Workup 5. Aqueous Work-up & Purification Monitor->Workup End Desired Product Workup->End

Caption: Standard workflow for using the reagent in a coupling reaction.

Section 3: Key Experimental Protocols

Protocol 1: Purity Assessment by LC-MS

This protocol is designed to verify the purity of the starting material and identify common degradants.

  • Sample Preparation: Prepare a stock solution of the compound at 1 mg/mL in methanol or water.

  • LC Conditions:

    • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start at 5% B, ramp to 95% B over 5-7 minutes, hold for 1 minute, and re-equilibrate.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40°C.

  • MS Conditions (ESI+):

    • Scan Range: m/z 50–500.

    • Expected Ions:

      • Starting Material [M+H]⁺: m/z 189.16 (for the free base).

      • Deprotected Product [M+H]⁺: m/z 89.11 (butane-1,2-diamine).

  • Analysis: Integrate the peak areas to determine the relative purity. The presence of a significant peak at m/z 89.11 indicates deprotection has occurred.

Protocol 2: Standard Procedure for Amide Coupling

This protocol details the neutralization and subsequent acylation of the primary amine.

  • Setup: To a round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq.).

  • Dissolution: Add an appropriate anhydrous solvent (e.g., DCM, THF). Stir to suspend the material.

  • Neutralization: Add N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA) (2.2 eq.). Stir the mixture at room temperature for 15-30 minutes. The suspension should become a clear solution as the more soluble free base is formed.

  • Coupling: Cool the solution to 0°C. Add a solution of the desired acyl chloride or activated carboxylic acid (1.1 eq.) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir until completion, monitoring by TLC or LC-MS.

  • Work-up: Upon completion, quench the reaction with water or saturated aqueous NaHCO₃. Separate the organic layer, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product for purification.

References

Technical Support Center: Overcoming Solubility Challenges with 1-N-Boc-butane-1,2-diamine HCl

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 1-N-Boc-butane-1,2-diamine HCl. This document is designed for researchers, chemists, and drug development professionals who may encounter solubility challenges with this versatile building block. We will explore the underlying chemical principles governing its solubility and provide robust, field-proven troubleshooting protocols to ensure your experiments proceed smoothly.

The Core Challenge: Understanding the Bifunctional Nature of 1-N-Boc-butane-1,2-diamine HCl

The primary difficulty in dissolving 1-N-Boc-butane-1,2-diamine hydrochloride stems from its amphiphilic character. The molecule contains two distinct regions with opposing polarity preferences:

  • A Lipophilic (Nonpolar) Region: The tert-butyloxycarbonyl (Boc) protecting group and the butane backbone are greasy, nonpolar moieties that favor dissolution in organic solvents like dichloromethane (DCM), tetrahydrofuran (THF), or ethyl acetate.[1][2]

  • A Hydrophilic (Polar) Region: The terminal primary amine is protonated as a hydrochloride (HCl) salt. This ionic group is highly polar and prefers to dissolve in polar protic solvents, most notably water.[3][4]

This internal conflict means that the compound often exhibits poor solubility in a single solvent system, whether it is purely nonpolar or purely polar. The key to overcoming this issue is to chemically modify the molecule in situ to present a uniformly soluble species to your solvent of choice.

Troubleshooting Guide: From Insoluble Salt to Soluble Amine

This section provides direct answers and protocols for the most common solubility problems encountered in the lab.

Q1: My 1-N-Boc-butane-1,2-diamine HCl will not dissolve in my organic reaction solvent (e.g., DCM, THF, Acetonitrile). What is the solution?

This is the most frequent issue and is entirely expected. The ionic hydrochloride salt form is insoluble in most nonpolar and moderately polar aprotic organic solvents.[3][4] To achieve solubility, you must neutralize the salt to generate the "free amine" or "free base" form of the compound. The lone pair of electrons on the nitrogen is restored, rendering the molecule non-ionic and significantly more soluble in organic media.

There are two primary methods to achieve this:

Method A: In-Situ Neutralization for Direct Use in a Reaction

This is the preferred method when you want to use the free amine directly in a subsequent reaction without an intermediate isolation step.

Protocol 1: In-Situ Neutralization with a Tertiary Amine Base

  • Setup: In your reaction flask, suspend the 1-N-Boc-butane-1,2-diamine HCl (1.0 equivalent) in your chosen anhydrous organic solvent (e.g., DCM, THF, MeCN).

  • Base Addition: Add a tertiary amine base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), to the stirred suspension. A slight excess is recommended to ensure complete neutralization.

    • For TEA: Use 1.1 to 1.5 equivalents.

    • For DIPEA: Use 1.1 to 1.2 equivalents.

  • Dissolution: Stir the mixture at room temperature. As the hydrochloride salt is neutralized, it will be converted to the soluble free amine, and the suspension will become a clear, homogeneous solution. The byproduct, triethylammonium chloride or diisopropylethylammonium chloride, may remain as a precipitate or stay partially dissolved, but typically does not interfere with many subsequent reactions.[5]

  • Proceed: Your soluble free amine is now ready for the next reaction step.

Method B: Liquid-Liquid Extraction to Isolate the Pure Free Amine

This method is ideal when you need to isolate the pure, salt-free amine before use or for storage.

Protocol 2: Aqueous Work-up and Extraction

  • Dissolution: Dissolve the 1-N-Boc-butane-1,2-diamine HCl in deionized water.

  • Basification: Cool the aqueous solution in an ice bath and slowly add a basic aqueous solution, such as 1 M sodium hydroxide (NaOH) or a saturated sodium bicarbonate (NaHCO₃) solution.[6] Monitor the pH with litmus or a pH meter, adding the base until the solution is alkaline (pH > 10).

  • Extraction: Transfer the basic aqueous solution to a separatory funnel. Extract the aqueous layer three times with an organic solvent like ethyl acetate or dichloromethane. The now-neutral free amine will partition into the organic layer.[7]

  • Drying and Concentration: Combine the organic extracts and dry them over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄). Filter off the drying agent and remove the solvent under reduced pressure (rotary evaporation) to yield the 1-N-Boc-butane-1,2-diamine as a pure oil or solid.

Q2: I am trying to run a reaction in an aqueous or protic solvent (water, methanol), but the solubility is still limited. Why?

While the hydrochloride form enhances water solubility compared to the free amine, the lipophilic Boc group and butyl chain can still limit solubility, especially at higher concentrations.[3]

Troubleshooting Steps:

  • Gentle Warming: Gently warm the solution to increase the rate and extent of dissolution.

  • Sonication: Use an ultrasonic bath to break up solid particles and aid dissolution.

  • Co-solvents: Employ a mixture of solvents. For example, adding methanol or isopropanol to an aqueous solution can help solubilize the organic portion of the molecule.[8] Methanol is often an excellent choice as it can dissolve both the reagents and products in Boc-protection/deprotection related chemistry.[8]

FAQ: Deeper Insights for Advanced Troubleshooting

FAQ 1: Which base is best for neutralizing the hydrochloride salt?

The choice of base depends on your experimental design.

Base TypeExamplespKa (Conjugate Acid)Use CaseProsCons
Tertiary Amines Triethylamine (TEA), DIPEA~10.7, ~11.0In-situ neutralization in organic solventsSoluble in organic solvents; excess TEA can be removed with solvent.Can sometimes act as a nucleophile or interfere with catalysts. DIPEA is less nucleophilic but harder to remove.
Inorganic Carbonates NaHCO₃, K₂CO₃, Cs₂CO₃~10.3 (for H₂CO₃)Aqueous work-up; heterogeneous neutralization in organic solventsInexpensive; strong enough for deprotonation; will not hydrolyze esters.Insoluble in most organic solvents, requiring filtration or biphasic conditions.[5]
Inorganic Hydroxides NaOH, KOH>14Aqueous work-up for extractionVery effective and inexpensive.Can hydrolyze sensitive functional groups like esters; not suitable for in-situ use in most organic reactions.[6]

Expert Tip: To ensure complete deprotonation, the base you use should have a conjugate acid with a pKa value higher than the pKa of the protonated amine of your compound. The conjugate acid of a typical primary alkylamine has a pKa around 10.6.[9][10] Therefore, bases like TEA, DIPEA, and carbonates are suitable.

FAQ 2: Can I use 1-N-Boc-butane-1,2-diamine HCl directly in my reaction?

This is generally not recommended for reactions that require the amine to act as a nucleophile (e.g., amide couplings, reductive aminations, alkylations). In its protonated salt form, the nitrogen's lone pair of electrons is unavailable for reaction. You can only use the salt directly if:

  • Your reaction solvent can dissolve the salt (e.g., water, methanol).

  • The reaction conditions are compatible with an acidic species (the ammonium salt itself is a weak acid).

  • The reaction does not require a nucleophilic amine.

FAQ 3: What is the fundamental principle governing the choice of solvent?

The principle is "like dissolves like." The protonated salt is ionic and polar, while the deprotonated free amine is neutral and significantly less polar. The key is to match the state of your compound to the polarity of your solvent.

G HCl_Salt HCl_Salt Polar_Solvents Polar_Solvents HCl_Salt->Polar_Solvents Soluble Organic_Solvents Organic_Solvents HCl_Salt->Organic_Solvents Insoluble Free_Amine Free_Amine Free_Amine->Polar_Solvents Sparingly Soluble Free_Amine->Organic_Solvents Soluble

Experimental Workflow and Decision Making

When faced with a solubility issue, follow this logical workflow to identify the correct solution for your specific experimental needs.

G Start Start: Dissolve 1-N-Boc-butane-1,2-diamine HCl Solvent_Choice What is your primary solvent? Start->Solvent_Choice Organic_Solvent Use In-Situ Neutralization (Protocol 1) Solvent_Choice->Organic_Solvent Organic (DCM, THF, etc.) Aqueous_Solvent Is solubility still an issue? Solvent_Choice->Aqueous_Solvent Aqueous / Protic (H₂O, MeOH) Isolate_Amine Do you need to isolate the pure free amine first? Organic_Solvent->Isolate_Amine Troubleshoot_Aqueous Try Warming, Sonication, or Co-solvents Aqueous_Solvent->Troubleshoot_Aqueous Yes Success Proceed with Experiment Aqueous_Solvent->Success No Troubleshoot_Aqueous->Success Extraction Use Aqueous Work-up (Protocol 2) Isolate_Amine->Extraction Yes Isolate_Amine->Success No Extraction->Success

References

Validation & Comparative

A Senior Application Scientist's Guide to Amine Protection: A Comparative Analysis of Boc vs. Cbz for Diamines

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the precise control of reactive functional groups is a cornerstone of successful multi-step organic synthesis. Diamines, with their dual nucleophilic centers, present a unique challenge: how to selectively functionalize one amine while the other remains masked. The choice of protecting group is therefore not merely a tactical decision but a strategic one that dictates reaction pathways, yields, and the ultimate success of a synthetic campaign.

This guide provides an in-depth comparative analysis of two of the most stalwart protecting groups in the chemist's arsenal: the tert-butyloxycarbonyl (Boc) group and the benzyloxycarbonyl (Cbz or Z) group. Moving beyond a simple recitation of facts, we will explore the causality behind experimental choices, present validating data, and offer detailed protocols to empower you to make the optimal decision for your specific synthetic challenge.

Pillar 1: Understanding the Contenders - Core Chemical Principles

The efficacy of both Boc and Cbz protecting groups stems from their ability to convert a nucleophilic amine into a non-nucleophilic carbamate.[1] This transformation temporarily "hides" the amine's reactivity, allowing other chemical transformations to occur elsewhere in the molecule. The critical difference between them lies in their cleavage mechanisms, which forms the basis of their synthetic utility and orthogonality.[2][3]

The Boc Group: Acid-Labile Protection

The tert-butyloxycarbonyl (Boc) group is arguably the most common amine protecting group in non-peptide chemistry, prized for its ease of installation and its mild, acid-labile removal.[4][5]

  • Protection: The Boc group is typically introduced using di-tert-butyl dicarbonate (Boc₂O) in the presence of a mild base.[5][6] The amine's lone pair attacks one of the electrophilic carbonyls of the anhydride, leading to the formation of the stable carbamate.[7]

  • Deprotection: The defining feature of the Boc group is its clean removal under anhydrous acidic conditions.[8] Strong acids like trifluoroacetic acid (TFA) or hydrogen chloride (HCl) in an organic solvent protonate the carbamate, triggering its collapse into the free amine, carbon dioxide, and a stable tert-butyl cation.[5][6][9] This acid-lability is a direct consequence of the stability of the tertiary carbocation intermediate.

The Cbz Group: Reductively Cleaved Protection

Introduced in the 1930s by Bergmann and Zervas, the benzyloxycarbonyl (Cbz or Z) group revolutionized peptide synthesis.[10][11] Its unique deprotection pathway provides a crucial orthogonal tool in complex syntheses.

  • Protection: The Cbz group is installed by reacting the amine with benzyl chloroformate (Cbz-Cl) under basic conditions, often Schotten-Baumann conditions (e.g., aqueous sodium carbonate).[3][10][12]

  • Deprotection: The Cbz group is exceptionally stable to both acidic and basic conditions.[13] Its primary mode of cleavage is catalytic hydrogenolysis—reaction with hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C).[10][11][14] This mild, neutral process breaks the benzylic C-O bond, liberating the free amine, carbon dioxide, and toluene.[10]

Pillar 2: Head-to-Head - A Comparative Analysis for Diamine Protection

The choice between Boc and Cbz for diamine protection hinges on three key factors: the desired selectivity (mono- vs. di-protection), the stability required for subsequent reaction steps, and the orthogonality needed in a multi-step synthesis.

The Challenge of Selective Mono-Protection

When reacting a symmetrical diamine with a protecting group reagent, the primary challenge is preventing the formation of the di-protected byproduct.[15] Several strategies have been developed to favor mono-protection.

One of the most effective and widely adopted methods for achieving mono-Boc protection is the in situ mono-protonation of the diamine.[16][17] By adding one equivalent of an acid (typically HCl, generated in situ from reagents like Me₃SiCl or generated from HCl gas), one of the amine groups is converted to its non-nucleophilic ammonium salt.[17][18][19][20] The remaining free amine can then react selectively with Boc₂O.[20] This strategy elegantly overcomes the statistical problem and avoids the need for a large excess of a potentially valuable diamine.[17][21]

While less commonly documented for Cbz protection, the same principle of mono-protonation can be applied. Alternatively, methods using alkyl phenyl carbonates as the electrophile have been shown to be effective for the selective mono-protection of diamines with both Boc and Cbz groups, often without requiring chromatography for purification.[22][23]

Orthogonality: The Key to Complex Synthesis

In the context of protecting groups, orthogonality refers to the ability to remove one group under conditions that leave another group intact.[2][24] This is where the combination of Boc and Cbz truly shines.

  • A Boc group is removed with acid, leaving a Cbz group untouched.

  • A Cbz group is removed by hydrogenolysis, leaving a Boc group untouched.

This mutual orthogonality is a powerful tool.[2][10] For an unsymmetrical diamine, or a symmetrical diamine that will be differentially functionalized, one can protect each amine with either Boc or Cbz. This allows for the selective deprotection and subsequent reaction at one amine center, followed by the deprotection and reaction at the second, providing complete synthetic control.[14]

Data-Driven Comparison: Stability and Reaction Conditions

The following table summarizes the key comparative data for Boc and Cbz protecting groups, providing a clear reference for synthetic planning.

FeatureBoc (tert-butyloxycarbonyl)Cbz (Benzyloxycarbonyl or Z)
Protection Reagent Di-tert-butyl dicarbonate (Boc₂O)[3][4]Benzyl chloroformate (Cbz-Cl)[3][12]
Typical Protection Conditions Boc₂O, base (e.g., NaHCO₃, Et₃N), in THF, CH₂Cl₂, or H₂O.[4][5]Cbz-Cl, base (e.g., Na₂CO₃), often under Schotten-Baumann conditions.[3][10]
Primary Deprotection Method Acidolysis : Strong acids (TFA in CH₂Cl₂, HCl in dioxane/MeOH).[4][9][25]Hydrogenolysis : H₂, Pd/C catalyst in MeOH, EtOH, or EtOAc.[10][11][26]
Stability to Acidic Conditions Labile . Cleaved by strong acids like TFA, HBr, HCl.[6]Generally Stable . Cleaved only by very harsh conditions (e.g., HBr in Acetic Acid).[10][27][28]
Stability to Basic Conditions Stable . Resistant to hydrolysis by bases.[6][8]Stable .[11]
Stability to Hydrogenolysis Stable .Labile . This is the primary deprotection method.[10]
Orthogonality Orthogonal to Cbz and Fmoc groups.[2][8][10]Orthogonal to Boc and Fmoc groups.[2][10][11]
Key Advantage Removal conditions avoid heavy metals and are operationally simple.Deprotection is very mild and occurs under neutral pH.[14]
Primary Limitation Incompatible with other acid-sensitive groups. Deprotection can generate an electrophilic t-butyl cation.[9]Incompatible with reducible functional groups (e.g., alkenes, alkynes, nitro groups, some benzyl ethers).[29]

Pillar 3: From Theory to Practice - Visualized Mechanisms & Protocols

Understanding the reaction mechanisms is crucial for troubleshooting and optimizing conditions. The following diagrams illustrate the core chemical transformations.

Boc Protection and Deprotection cluster_protection Boc Protection cluster_deprotection Boc Deprotection Amine R-NH₂ Boc_Amine R-NH-Boc Amine->Boc_Amine Nucleophilic Acyl Substitution Boc2O Boc₂O (Base) Boc2O->Boc_Amine Boc_Amine_D R-NH-Boc Free_Amine R-NH₃⁺ Boc_Amine_D->Free_Amine Acid-Catalyzed Elimination Acid TFA or HCl Acid->Free_Amine Byproducts CO₂ + Isobutylene

Caption: Boc protection via nucleophilic attack and deprotection via acid-catalyzed elimination.

Cbz Protection and Deprotection cluster_protection_cbz Cbz Protection cluster_deprotection_cbz Cbz Deprotection Amine_Cbz R-NH₂ Cbz_Amine R-NH-Cbz Amine_Cbz->Cbz_Amine Nucleophilic Acyl Substitution CbzCl Cbz-Cl (Base) CbzCl->Cbz_Amine Cbz_Amine_D R-NH-Cbz Free_Amine_Cbz R-NH₂ Cbz_Amine_D->Free_Amine_Cbz Catalytic Hydrogenolysis H2_PdC H₂, Pd/C H2_PdC->Free_Amine_Cbz Byproducts_Cbz CO₂ + Toluene

Caption: Cbz protection via nucleophilic attack and deprotection via catalytic hydrogenolysis.

Decision Workflow for Diamine Protection Start Start: Need to mono-protect a diamine Q1 Are there any reducible groups (alkenes, alkynes, NO₂, benzyl ethers) in the substrate? Start->Q1 Use_Boc Choose Boc Group Q1->Use_Boc Yes Q2 Are there any acid-sensitive groups (e.g., other Boc groups, t-butyl esters) in the substrate? Q1->Q2 No End_Boc Proceed with Boc protection protocol. Use_Boc->End_Boc Use_Cbz Choose Cbz Group Q2->Use_Cbz Yes Q3 Is orthogonal deprotection required for a subsequent step? Q2->Q3 No End_Cbz Proceed with Cbz protection protocol. Use_Cbz->End_Cbz Q3->Use_Boc No, choose one (Boc is often simpler) Consider_Both Consider protecting one amine with Boc and the other with Cbz. Q3->Consider_Both Yes Consider_Both->End_Boc Consider_Both->End_Cbz

Caption: A decision-making workflow for selecting the appropriate protecting group.

Experimental Protocols

The following protocols are provided as self-validating systems. The causality for key steps is explained to ensure both reproducibility and a deeper understanding of the process.

Protocol 1: Selective Mono-Boc Protection of (1R,2R)-Cyclohexane-1,2-diamine

This protocol is adapted from a general method utilizing in situ mono-hydrochlorination to achieve high selectivity.[17]

  • Rationale: By generating exactly one equivalent of HCl in anhydrous methanol from chlorotrimethylsilane (Me₃SiCl), we selectively protonate one amine of the diamine. The resulting mono-ammonium salt is unreactive to Boc₂O, ensuring the reaction occurs only on the remaining free amine.

  • Materials:

    • (1R,2R)-Cyclohexane-1,2-diamine

    • Anhydrous Methanol (MeOH)

    • Chlorotrimethylsilane (Me₃SiCl)

    • Di-tert-butyl dicarbonate (Boc₂O)

    • Dichloromethane (DCM)

    • 2N Sodium Hydroxide (NaOH)

    • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Procedure:

    • To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add (1R,2R)-cyclohexane-1,2-diamine (1.0 eq).

    • Add anhydrous MeOH and cool the solution to 0 °C in an ice bath.

    • Slowly add Me₃SiCl (1.0 eq) dropwise via syringe. A white precipitate of the mono-hydrochloride salt may form.

    • Allow the mixture to warm to room temperature and stir for 15 minutes.

    • Add a small amount of water (approx. 1 mL per 10 mmol of diamine) followed by a solution of Boc₂O (1.0 eq) in MeOH.

    • Stir the reaction mixture at room temperature for 1-2 hours, monitoring by TLC or LC-MS until the starting diamine is consumed.

    • Dilute the reaction mixture with water and wash with diethyl ether to remove any di-Boc byproduct.

    • Adjust the pH of the aqueous layer to >12 with 2N NaOH.

    • Extract the aqueous layer with dichloromethane (3x).

    • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the pure mono-Boc protected diamine.

Protocol 2: Selective Mono-Cbz Protection of Ethylenediamine

This protocol adapts the principles of slow addition and pH control to favor mono-protection.

  • Rationale: By maintaining a specific pH and adding the reactive Cbz-Cl slowly to a cooled solution of the diamine, we minimize the local concentration of the electrophile, statistically favoring reaction with only one amine of the diamine before a second molecule of Cbz-Cl can react.

  • Materials:

    • Ethylenediamine

    • Sodium Carbonate (Na₂CO₃)

    • Benzyl Chloroformate (Cbz-Cl)

    • Dioxane and Water

    • Ethyl Acetate (EtOAc)

    • Brine

  • Procedure:

    • In a round-bottom flask, dissolve ethylenediamine (4.0 eq) in a 1:1 mixture of dioxane and water.

    • Add sodium carbonate (2.0 eq) and cool the vigorously stirred mixture to 0 °C in an ice bath. The pH should be maintained between 8 and 10.[27]

    • Prepare a solution of benzyl chloroformate (1.0 eq) in dioxane.

    • Add the Cbz-Cl solution dropwise to the cold diamine solution over 1-2 hours using an addition funnel.

    • After the addition is complete, allow the reaction to warm to room temperature and stir overnight.

    • Monitor the reaction by TLC or LC-MS.

    • Once the Cbz-Cl is consumed, dilute the mixture with water and extract with ethyl acetate (3x).

    • Wash the combined organic layers with water and then brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • The crude product can be purified by column chromatography (silica gel) to isolate the mono-Cbz protected ethylenediamine.

Conclusion: A Strategic Choice

The decision to use Boc or Cbz for the protection of diamines is not a matter of inherent superiority but of strategic alignment with the overall synthetic plan.

  • Choose Boc when your downstream chemistry involves reductive conditions (e.g., hydrogenation of an alkene) or when you require a metal-free deprotection step. Its acid-lability is reliable, but care must be taken with other acid-sensitive functionalities in the molecule.

  • Choose Cbz when your synthetic route involves strong acids or bases and when you need an exceptionally mild, neutral deprotection step. Its removal by hydrogenolysis is clean and efficient, provided your substrate is tolerant to reductive conditions.

Ultimately, the true power lies in using them in concert. Their robust orthogonality allows for the design of elegant and highly controlled synthetic routes, enabling the selective functionalization of complex molecules with precision and confidence.

References

A Comparative Guide to Chiral Auxiliaries: Evaluating 1-N-Boc-butane-1,2-diamine HCl Against Established Counterparts

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of asymmetric synthesis, the quest for efficient and selective methods to control stereochemistry is paramount. Chiral auxiliaries represent a foundational and robust strategy, enabling chemists to construct complex, enantiomerically pure molecules with precision.[1][2] This guide provides a comparative analysis of 1-N-Boc-butane-1,2-diamine HCl alongside well-established and widely utilized chiral auxiliaries, namely Evans oxazolidinones and Oppolzer's camphorsultam.

While extensive literature documents the performance of Evans and Oppolzer auxiliaries, it is important to note that publicly available, peer-reviewed data demonstrating the specific application and comparative performance of 1-N-Boc-butane-1,2-diamine HCl as a chiral auxiliary is limited. Therefore, this guide will first delve into the proven capabilities of the established auxiliaries, supported by experimental data. Subsequently, we will undertake a theoretical evaluation of 1-N-Boc-butane-1,2-diamine HCl, drawing upon its structural attributes and the general principles of asymmetric induction to project its potential advantages and challenges.

The Role of Chiral Auxiliaries in Asymmetric Synthesis

A chiral auxiliary is a stereogenic compound that is temporarily incorporated into a prochiral substrate to direct a subsequent stereoselective transformation.[1] The auxiliary imparts its chirality to the substrate, leading to the formation of diastereomeric intermediates that can be separated. Following the desired reaction, the auxiliary is cleaved and can ideally be recovered for reuse. The efficacy of a chiral auxiliary is judged by several key criteria:

  • High Diastereoselectivity: It must induce a high degree of stereochemical control in the desired reaction.

  • Ease of Attachment and Cleavage: The auxiliary should be readily attached to the substrate and removed under mild conditions without racemization of the product.

  • High Recovery Yield: For cost-effectiveness, the auxiliary should be recoverable in high yield and purity.

  • Predictable Stereochemical Outcome: The stereochemistry of the product should be predictable based on the structure of the auxiliary and the reaction mechanism.

Established Chiral Auxiliaries: A Benchmark for Performance

Evans Oxazolidinone Auxiliaries

Pioneered by David A. Evans, chiral oxazolidinones are among the most successful and widely used chiral auxiliaries, particularly in asymmetric aldol reactions, alkylations, and Diels-Alder reactions.[1][3][4][5] Derived from readily available amino acids, such as valine and phenylalanine, these auxiliaries offer exceptional levels of stereocontrol.

Mechanism of Action: The N-acylated oxazolidinone can be converted to a Z-enolate, which chelates to a metal center (commonly boron or titanium). The bulky substituent at the C4 position of the oxazolidinone ring effectively shields one face of the enolate, directing the approach of the electrophile to the opposite face. This leads to the formation of a single diastereomer of the product with high predictability.

Experimental Protocol: Evans Asymmetric Aldol Reaction

This protocol outlines a general procedure for the asymmetric aldol reaction using an N-acyloxazolidinone derived from (1R,2S)-1-amino-2-indanol, which has shown excellent diastereoselectivity.[5]

1. Acylation of the Chiral Auxiliary:

  • Dissolve the chiral oxazolidinone (1.0 equiv.) in anhydrous dichloromethane (DCM).

  • Add triethylamine (1.2 equiv.) and cool the solution to 0 °C.

  • Slowly add the desired acyl chloride (1.1 equiv.).

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Quench the reaction with water and extract the product with DCM. Purify by flash chromatography.

2. Asymmetric Aldol Reaction:

  • Dissolve the N-acyloxazolidinone (1.0 equiv.) in anhydrous DCM and cool to -78 °C.

  • Add di-n-butylboron triflate (1.1 equiv.) followed by the dropwise addition of triethylamine (1.2 equiv.).

  • Stir the mixture at -78 °C for 30 minutes, then at 0 °C for 30 minutes to form the boron enolate.

  • Cool the reaction back to -78 °C and add the aldehyde (1.2 equiv.).

  • Stir for 2-3 hours at -78 °C, then allow to warm to room temperature.

  • Quench the reaction with a pH 7 buffer and extract the aldol adduct. Purify by flash chromatography.

3. Cleavage of the Auxiliary:

  • Dissolve the aldol adduct in a mixture of tetrahydrofuran (THF) and water.

  • Add lithium hydroxide (LiOH) or hydrogen peroxide/lithium hydroperoxide and stir at room temperature.

  • The auxiliary is cleaved to yield the chiral β-hydroxy acid, and the oxazolidinone can be recovered.

Performance Data for Evans Auxiliaries:

Auxiliary SourceAldehydeDiastereomeric Excess (d.e.)Yield (%)
(1S,2R)-cis-AminoindanolIsobutyraldehyde>99%75
(1S,2R)-cis-AminoindanolBenzaldehyde>99%80
L-ValinePropionaldehyde>95%85
L-PhenylalanineBenzaldehyde>98%90

Data represents typical values reported in the literature and serves as a general comparison.[5]

Oppolzer's Camphorsultam

Oppolzer's camphorsultam is another powerful and versatile chiral auxiliary derived from naturally occurring camphor.[6] It is particularly effective in asymmetric Diels-Alder reactions, conjugate additions, and alkylations.

Mechanism of Action: The N-enoyl sultam adopts a conformation where one face of the double bond is sterically hindered by the camphor skeleton. In the presence of a Lewis acid, the dienophile is activated, and the diene approaches from the less hindered face, resulting in a highly diastereoselective cycloaddition.

Experimental Protocol: Asymmetric Diels-Alder Reaction with Oppolzer's Sultam

1. Preparation of the N-Enoyl Sultam:

  • To a solution of the camphorsultam (1.0 equiv.) in anhydrous THF at -78 °C, add n-butyllithium (1.05 equiv.) dropwise.

  • After stirring for 30 minutes, add the desired α,β-unsaturated acyl chloride (1.1 equiv.).

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Quench with saturated aqueous ammonium chloride and extract the product. Purify by recrystallization or chromatography.

2. Diels-Alder Reaction:

  • Dissolve the N-enoyl sultam (1.0 equiv.) and the diene (2.0-5.0 equiv.) in an appropriate solvent (e.g., DCM, toluene).

  • Add a Lewis acid catalyst (e.g., diethylaluminum chloride, titanium tetrachloride) at low temperature (-78 °C to 0 °C).

  • Stir the reaction for several hours, monitoring by TLC.

  • Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the cycloadduct and purify by chromatography.

3. Auxiliary Cleavage:

  • The sultam auxiliary can be cleaved under various conditions, such as hydrolysis with LiOH/H₂O₂ or reduction with lithium aluminum hydride (LiAlH₄), to afford the corresponding carboxylic acid or primary alcohol, respectively.

A Theoretical Assessment of 1-N-Boc-butane-1,2-diamine HCl as a Chiral Auxiliary

Given the scarcity of direct experimental evidence, we can project the potential utility of 1-N-Boc-butane-1,2-diamine HCl based on its structural features.

Structural Features and Potential Mechanism:

1-N-Boc-butane-1,2-diamine possesses a chiral 1,2-diamine backbone. The presence of two nitrogen atoms allows for the formation of a five-membered chelate ring with a metal center, which can create a rigid and predictable steric environment.

Hypothetical Workflow:

Caption: Hypothetical workflow for using a diamine-based chiral auxiliary.

Potential Advantages:

  • Strong Chelation: The 1,2-diamine moiety can form a stable five-membered chelate with a metal Lewis acid. This rigid conformation could lead to excellent facial discrimination and high diastereoselectivity.

  • Versatility in Attachment: The free amino group can be acylated to attach a variety of substrates. The Boc-protected amine offers a site for further functionalization or can be deprotected to reveal a second reactive site.

  • Potential for Novel Reactivity: The presence of two distinct nitrogen atoms might enable unique reactivity pathways not accessible with traditional auxiliaries.

Potential Challenges and Considerations:

  • Mono-acylation: Selective acylation of the free amino group in the presence of the Boc-protected amine would be crucial. The hydrochloride salt form might facilitate this by protonating the free amine, which would then need to be liberated in situ.

  • Cleavage Conditions: The conditions required to cleave the amide bond to the product must be mild enough to avoid racemization and to leave other functional groups intact. The stability of the Boc group under these conditions would also need to be considered.

  • Conformational Flexibility: While chelation can induce rigidity, the acyclic nature of the butane backbone might allow for multiple conformations, potentially leading to lower diastereoselectivity compared to the rigid ring systems of Evans and Oppolzer auxiliaries.

  • Availability of Both Enantiomers: For access to both enantiomers of the final product, both enantiomers of the chiral auxiliary should be readily available.

Comparative Summary

FeatureEvans OxazolidinonesOppolzer's Camphorsultam1-N-Boc-butane-1,2-diamine HCl (Theoretical)
Origin Amino acidsCamphorSynthetic
Key Structural Feature Rigid oxazolidinone ringRigid bicyclic sultamAcyclic 1,2-diamine
Mode of Action Steric shielding by C4 substituentSteric shielding by camphor skeletonChelation control via diamine
Primary Applications Aldol, Alkylation, Diels-AlderDiels-Alder, Conjugate AdditionPotentially Aldol, Alkylation, Mannich
Stereoselectivity Generally excellentGenerally excellentPotentially high, but conformation-dependent
Cleavage Hydrolytic, ReductiveHydrolytic, ReductiveLikely hydrolytic or reductive
Data Availability ExtensiveExtensiveLimited to non-existent

Conclusion and Future Outlook

Evans oxazolidinones and Oppolzer's camphorsultam are well-entrenched as reliable and highly effective chiral auxiliaries, backed by decades of research and successful application in complex molecule synthesis. Their performance provides a high bar for any new chiral auxiliary.

While 1-N-Boc-butane-1,2-diamine HCl presents an intriguing structural motif with the potential for strong chelation control, its efficacy as a chiral auxiliary remains to be demonstrated experimentally. The lack of published data makes a direct, evidence-based comparison impossible at this time. Future research would need to focus on:

  • Developing efficient and selective methods for attaching substrates to the diamine auxiliary.

  • Evaluating its performance in a range of asymmetric reactions to determine the levels of diastereoselectivity.

  • Optimizing conditions for its cleavage and recovery.

Only through such systematic investigation can the true potential of 1-N-Boc-butane-1,2-diamine HCl as a valuable tool in the asymmetric synthesis toolbox be fully realized and benchmarked against the current state-of-the-art.

References

Purity assessment of commercial 1-N-Boc-butane-1,2-diamine HCl

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Purity Assessment of Commercial 1-N-Boc-butane-1,2-diamine HCl

In the landscape of pharmaceutical research and drug development, the quality of starting materials is not merely a matter of compliance; it is the bedrock upon which reliable, reproducible, and safe science is built. Chiral diamines, such as 1-N-Boc-butane-1,2-diamine hydrochloride, are pivotal building blocks in the synthesis of complex active pharmaceutical ingredients (APIs). The presence of even minute impurities—be they structural isomers, enantiomers, or process-related contaminants—can drastically alter reaction pathways, compromise final product efficacy, and introduce unforeseen toxicological risks.

This guide provides a comprehensive framework for the rigorous purity assessment of commercially available 1-N-Boc-butane-1,2-diamine HCl. We move beyond simple specification sheets to offer a multi-modal analytical strategy, explaining the causality behind each experimental choice and providing self-validating protocols for immediate application in a quality control or research setting.

The Landscape of Potential Impurities

A thorough purity assessment begins with understanding what to look for. The synthesis of 1-N-Boc-butane-1,2-diamine HCl, typically involving the selective protection of one amine group in butane-1,2-diamine, can introduce several classes of impurities.[1][2]

  • Process-Related Impurities:

    • Starting Material: Unreacted butane-1,2-diamine.

    • Over-reaction Product: The formation of di-Boc-butane-1,2-diamine due to non-selective protection.[3]

    • Reagent Residues: Traces of di-tert-butyl dicarbonate (Boc₂O) or its byproducts.

  • Enantiomeric Impurity: The presence of the undesired enantiomer is often the most critical and challenging impurity to detect and control in chiral synthesis.[3]

  • Degradation Products: Premature cleavage of the acid-labile Boc group can regenerate the free diamine, especially under improper storage or handling conditions.[4][5]

  • Residual Solvents: Solvents used during the reaction and purification steps.

cluster_impurities Potential Impurities main 1-N-Boc-butane-1,2-diamine HCl enantiomer Enantiomeric Impurity (e.g., (R)-enantiomer) main->enantiomer over_reaction Over-reaction (di-Boc protected) main->over_reaction starting_material Starting Material (butane-1,2-diamine) main->starting_material degradation Degradation (de-Boc product) main->degradation solvent Residual Solvents main->solvent

Caption: Key impurity classes in commercial 1-N-Boc-butane-1,2-diamine HCl.

A Multi-Technique Approach to Purity Verification

No single analytical technique can provide a complete purity profile. A robust assessment relies on the orthogonal application of several methods, each providing a unique piece of the puzzle. This guide details the application of Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), Chiral HPLC, and Elemental Analysis.

cluster_analysis Purity Assessment Workflow start Commercial Lot of 1-N-Boc-butane-1,2-diamine HCl nmr NMR Spectroscopy (¹H, ¹³C, qNMR) - Structural Identity - Organic Impurities start->nmr ms Mass Spectrometry - Molecular Weight - Impurity ID start->ms hplc Achiral HPLC - Chemical Purity - Non-volatile Impurities start->hplc chiral_hplc Chiral HPLC - Enantiomeric Purity start->chiral_hplc ea Elemental Analysis - Elemental Composition - Inorganic Content start->ea end Comprehensive Purity Profile nmr->end ms->end hplc->end chiral_hplc->end ea->end

Caption: Orthogonal workflow for comprehensive purity assessment.

Structural Confirmation and Purity by NMR Spectroscopy

NMR spectroscopy is arguably the most powerful tool for unambiguous structure elucidation and can be adapted for quantitative analysis (qNMR).[6]

Expertise & Experience:

¹H NMR provides a direct "fingerprint" of the molecule, confirming the presence of the Boc group, the aliphatic chain protons, and the amine protons. The integration of these signals gives a preliminary check on the structure's integrity. ¹³C NMR confirms the number of unique carbon environments. For purity, qNMR is superior to simple integration as it uses a certified internal standard of known concentration to determine the absolute purity of the analyte, a technique strongly advocated for biologically tested compounds.[6]

Experimental Protocol: Quantitative ¹H NMR (qNMR)
  • Sample Preparation: Accurately weigh ~10-15 mg of the 1-N-Boc-butane-1,2-diamine HCl sample and ~10 mg of a certified internal standard (e.g., maleic acid or dimethyl sulfone) into a vial. The standard should have a simple spectrum with at least one signal that is well-resolved from any analyte signals.

  • Dissolution: Add a known volume (e.g., 0.75 mL) of a deuterated solvent (e.g., DMSO-d₆ or D₂O) to the vial and ensure complete dissolution.

  • Data Acquisition:

    • Transfer the solution to a high-quality NMR tube.

    • Acquire the ¹H NMR spectrum on a spectrometer of ≥400 MHz.

    • Causality: A higher field strength provides better signal dispersion, which is crucial for resolving impurity signals from the main compound peaks.

    • Ensure a long relaxation delay (D1 ≥ 5 * T₁, where T₁ is the spin-lattice relaxation time of the slowest-relaxing proton) to allow for full magnetization recovery. This is critical for accurate integration and, therefore, accurate quantification. A typical D1 of 30-60 seconds is recommended.

  • Data Processing & Analysis:

    • Apply minimal processing to the FID (e.g., a small line broadening factor).

    • Carefully phase and baseline correct the spectrum.

    • Integrate a well-resolved, non-exchangeable proton signal from the analyte and a signal from the internal standard.

    • Calculate the purity using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * Purity_std

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • Purity_std = Purity of the internal standard

Trustworthiness:

This protocol is self-validating. The use of a certified internal standard provides a direct, traceable link for quantification. The structural information from the full spectrum simultaneously confirms identity while the qNMR calculation provides purity, making it a highly reliable method.

Chromatographic Purity: HPLC and Chiral HPLC

Chromatography separates the analyte from its impurities, providing a clear picture of both chemical and enantiomeric purity.

Expertise & Experience:

Standard reversed-phase HPLC (RP-HPLC) is excellent for separating the target compound from impurities with different polarities, such as the di-Boc protected byproduct or unreacted starting material. However, it is "blind" to enantiomers, which will co-elute. For this, a specialized Chiral Stationary Phase (CSP) is required.[7] The choice of CSP is critical; macrocyclic glycopeptide-based columns are often effective for Boc-protected amino compounds.[7]

Experimental Protocol: Reversed-Phase HPLC (Achiral)
  • System: HPLC with UV detector.

  • Column: C18, 4.6 x 150 mm, 5 µm.

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Gradient: 5% B to 95% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: 210 nm.

  • Causality: TFA is used as an ion-pairing agent to improve peak shape for the amine. A gradient elution is necessary to ensure that both polar (e.g., free diamine) and non-polar (e.g., di-Boc) impurities are eluted and detected.

Experimental Protocol: Chiral HPLC
  • System: HPLC with UV detector.

  • Column: Chiral Stationary Phase (e.g., vancomycin or teicoplanin-based CSP).

  • Mobile Phase: Isocratic mixture, typically a polar organic phase (e.g., Ethanol/Acetonitrile/Acetic Acid/Triethylamine). The exact ratio must be optimized.

  • Flow Rate: 0.8 mL/min.

  • Detection: 210 nm.

  • Causality: The CSP creates a chiral environment where the two enantiomers form transient diastereomeric complexes with differing stabilities, leading to different retention times and thus, separation.[8] Method development is often required to find the optimal mobile phase that provides baseline resolution.

Molecular Weight and Elemental Composition Verification

Mass Spectrometry (MS)

MS provides a rapid and highly accurate determination of the molecular weight.

Expertise & Experience:

Electrospray Ionization (ESI) is a soft ionization technique ideal for this compound, typically showing a strong signal for the molecular ion [M+H]⁺. High-Resolution Mass Spectrometry (HRMS) can confirm the elemental formula to within a few parts per million (ppm), providing a very high degree of confidence in the compound's identity.

Protocol: ESI-MS
  • Sample Preparation: Prepare a dilute solution (~0.1 mg/mL) of the sample in a suitable solvent like methanol or acetonitrile/water.

  • Infusion: Infuse the sample directly into the ESI source.

  • Data Acquisition: Acquire the spectrum in positive ion mode. The expected parent ion for 1-N-Boc-butane-1,2-diamine (as the free base) would be at m/z 189.16 [C₉H₂₀N₂O₂ + H]⁺.

Elemental Analysis (CHN)

This technique determines the weight percentage of Carbon, Hydrogen, and Nitrogen in the sample.

Expertise & Experience:

Elemental analysis is a fundamental test of purity.[9][10] The experimentally determined percentages should agree with the theoretical values for the molecular formula (C₉H₂₁ClN₂O₂) to within ±0.4%.[11][12] Deviations outside this range can indicate the presence of inorganic impurities, residual solvents, or significant contamination.

Protocol: Combustion Analysis
  • Sample Preparation: Accurately weigh ~2-3 mg of the dried sample into a tin capsule.

  • Analysis: The sample is combusted at high temperature in an oxygen-rich atmosphere. The resulting gases (CO₂, H₂O, N₂) are separated and quantified by a detector.[13]

  • Comparison: Compare the experimental wt% of C, H, and N to the theoretical values.

    • Theoretical for C₉H₂₁ClN₂O₂: C=48.09%, H=9.42%, N=12.46%.

Comparison of Commercial Lots: A Case Study

To illustrate the application of this guide, we present hypothetical data for three commercial lots of 1-N-Boc-butane-1,2-diamine HCl.

Analytical Test Parameter Lot A Lot B Lot C (High Purity) Acceptance Criteria
¹H NMR Structural ConformanceConformsConformsConformsSpectrum conforms to reference
qNMR Purity Assay (%)97.2%99.1%99.8%≥ 98.0%
HPLC Purity Area %98.1%99.3%> 99.9%≥ 98.0%
Known Impurity (di-Boc)0.8%0.2%Not Detected≤ 0.5%
Chiral HPLC Enantiomeric Purity (%)96.5%98.5%> 99.9%≥ 99.0% ee
Mass Spec (HRMS) [M+H]⁺ (free base)189.1598189.1601189.1603189.1603 ± 5 ppm
Elemental Analysis %C (Δ from theory)-0.9%-0.3%+0.1%Within ±0.4%
%H (Δ from theory)+0.5%+0.2%-0.1%Within ±0.4%
%N (Δ from theory)-0.7%-0.1%+0.1%Within ±0.4%
Overall Assessment Recommendation FAIL PASS (Conditional) PASS (Recommended)
Analysis of Results:
  • Lot A fails on multiple fronts: its qNMR and HPLC purity are low, its enantiomeric purity is unacceptable, and its elemental analysis deviates significantly, suggesting contamination.

  • Lot B passes most criteria but shows borderline enantiomeric purity. For sensitive applications, this lot may not be suitable.

  • Lot C represents a high-purity standard, meeting all specifications with excellent margins. This is the recommended lot for demanding applications in drug development.

Conclusion

The purity of a chiral building block like 1-N-Boc-butane-1,2-diamine HCl is a multi-faceted characteristic that cannot be confirmed by a single measurement. Researchers and drug development professionals must adopt an orthogonal analytical approach, grounded in a deep understanding of potential impurities and the specific capabilities of each technique. By integrating NMR, MS, achiral and chiral HPLC, and elemental analysis, one can build a comprehensive and trustworthy purity profile, ensuring the integrity of downstream synthetic processes and the ultimate quality of the final API. This guide provides the strategic framework and validated protocols necessary to achieve that goal.

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 1-N-Boc-Butane-1,2-diamine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of 1-N-Boc-Butane-1,2-diamine hydrochloride (CAS No. 1179360-83-8). As a valued member of the scientific community, your commitment to safety and environmental stewardship is paramount. This guide is designed to provide you with the essential logistical and safety information needed to manage this chemical waste stream responsibly, ensuring the protection of yourself, your colleagues, and the environment.

The procedures outlined herein are grounded in established safety protocols and regulatory standards. However, they are intended to supplement, not replace, your institution's specific Chemical Hygiene Plan (CHP). Always consult your Environmental Health and Safety (EHS) department for institution-specific protocols.

Hazard Profile and Risk Assessment: The "Why" Behind the Protocol

Understanding the inherent hazards of this compound is the foundation of its safe handling and disposal. This compound is a white to off-white powder or crystalline solid that presents several health risks.[1] Proper disposal is not merely a regulatory hurdle; it is a necessary control measure to mitigate these dangers.

The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals identifies the following hazards, which mandate its treatment as regulated hazardous waste.

Hazard Class & CategoryHazard StatementCausality and Disposal Implications
Acute Toxicity, Oral (Category 4) H302: Harmful if swallowed[1][2]Ingestion can lead to significant health issues. This hazard prohibits disposal in regular trash where it could enter the ecosystem and potentially be ingested by wildlife.
Skin Corrosion/Irritation (Category 2) H315: Causes skin irritation[1][2]Direct contact can cause inflammation and irritation. This necessitates careful handling with appropriate gloves and ensures that contaminated materials are disposed of as hazardous waste, not common refuse.
Serious Eye Damage/Irritation (Category 2) H319: Causes serious eye irritation[1][2]The chemical can cause significant, potentially damaging, eye irritation. This risk underscores the need for sealed, robust waste containers to prevent accidental splashes or exposure to personnel handling the waste.
Acute Toxicity, Inhalation (Category 4) H332: Harmful if inhaled[1]Inhaling the powder can be harmful. This is a primary reason for handling the solid in a fume hood and ensuring waste containers are kept tightly sealed to prevent the material from becoming airborne.
Specific Target Organ Toxicity, Single Exposure (Category 3) H335: May cause respiratory irritation[2][3]The dust or powder can irritate the respiratory tract. This reinforces the requirement for sealed containers and handling within ventilated enclosures to protect all laboratory personnel, including those not directly working with the compound.

The Regulatory Framework: Ensuring Compliance

The disposal of laboratory chemicals in the United States is regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) and the Occupational Safety and Health Administration (OSHA) through its Laboratory Standard (29 CFR 1910.1450).[4][5][6]

Your institution is required to maintain a written Chemical Hygiene Plan (CHP) , which is the cornerstone of laboratory safety.[7][8] This plan must detail standard operating procedures for all activities involving hazardous chemicals, including their disposal.[8] Familiarity with your lab-specific CHP is mandatory.

Core Disposal Protocol: From Benchtop to Pickup

Disposing of this compound is a multi-step process that begins the moment you designate the material as waste. Under no circumstances should this chemical be disposed of down the drain or in the regular trash. [9][10]

Step 1: Don Appropriate Personal Protective Equipment (PPE)

Before handling the waste container or the chemical itself, ensure you are wearing the correct PPE. This is your first and most critical line of defense.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile).

  • Eye Protection: Safety goggles with side-shields or a face shield.[2]

  • Body Protection: A lab coat.[11]

  • Respiratory Protection: When handling the dry powder outside of a certified chemical fume hood, a suitable respirator may be required. Consult your CHP.

Step 2: Waste Segregation and Containerization

Proper segregation prevents dangerous chemical reactions within a waste container.

  • Identify Incompatibles: This compound may be incompatible with strong oxidizing agents.[3][12] Do not mix it with other waste streams containing these materials.

  • Select a Container:

    • Use a container made of compatible material (the original container is often a good choice) that is in good condition, with no cracks or residue on the outside.[13][14]

    • The container must have a secure, tightly-fitting screw cap to prevent leaks and the release of dust.[13][15]

  • Label the Container: As soon as the first drop of waste is added, the container must be labeled.[16] The label must include:

    • The words "Hazardous Waste ".[10][17]

    • The full chemical name: "This compound ". Do not use abbreviations or chemical formulas.[10]

    • The date accumulation began.[10]

Step 3: Accumulation in a Satellite Accumulation Area (SAA)

Store the sealed and labeled waste container in a designated SAA.[13]

  • Location: The SAA must be at or near the point of generation and under the control of the laboratory personnel.[13]

  • Storage: Keep the container closed at all times except when adding waste.[13] Ensure it is stored in a way that prevents it from tipping or spilling, such as within secondary containment.

Step 4: Professional Waste Disposal

The final and only acceptable disposal route is through your institution's EHS department and its contracted licensed professional waste disposal service.[9]

  • Request Pickup: Follow your institution's procedure for requesting a hazardous waste pickup.

  • Ultimate Disposal Method: The licensed waste handler will transport the chemical to a permitted facility for disposal, which is typically accomplished via high-temperature chemical incineration equipped with afterburners and scrubbers to neutralize harmful combustion byproducts.[9]

Visualizing the Disposal Workflow

To ensure clarity, the following diagrams illustrate the decision-making and procedural flow for handling waste and responding to spills.

Diagram 1: Disposal Decision Workflow A Waste Generated B Is it 1-N-Boc-Butane-1,2-diamine hydrochloride or contaminated with it? A->B C Classify as Regulated Hazardous Waste B->C  Yes D Follow Protocol for Other Waste Streams B->D No   E Select Compatible & Labeled Container C->E F Segregate from Incompatibles (e.g., Strong Oxidizers) E->F G Store in Designated SAA (Keep Container Closed) F->G H Follow Institutional Procedure for EHS Pickup G->H

Caption: Decision workflow for classifying and handling chemical waste.

Diagram 2: Spill Response Protocol A Spill Occurs B Is spill small, contained, & are you trained to clean it? A->B C Evacuate Immediate Area B->C No / Unsure F Don Appropriate PPE B->F Yes D Alert Supervisor and Contact EHS/Emergency Response C->D E Restrict Access to Area D->E G Contain & Clean Spill (Use inert, dry material; AVOID raising dust) F->G H Collect Debris in a Sealed Container for Disposal G->H I Label as Hazardous Waste and Decontaminate Area H->I J Place in SAA for Pickup I->J

Caption: Step-by-step protocol for responding to a chemical spill.

Emergency Procedures: Spill Management

In the event of a spill, a swift and correct response is crucial.

  • Small Spills (<100g in a fume hood):

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, gently cover the spill with an inert absorbent material (e.g., vermiculite or sand). Do not use combustible materials like paper towels for the initial absorption.

    • Carefully sweep or wipe up the material, avoiding the creation of dust.[11]

    • Place the contaminated absorbent and cleaning materials into a sealable, properly labeled hazardous waste container.[2][9]

    • Decontaminate the spill area and wash your hands thoroughly.

  • Large Spills (or any spill outside of a fume hood):

    • Evacuate the immediate area.[2]

    • Alert your supervisor and contact your institution's EHS or emergency response team immediately.[16]

    • Restrict access to the area.

    • Do not attempt to clean up a large spill unless you are specifically trained and equipped to do so.

By adhering to these protocols, you contribute to a culture of safety and ensure that your vital research and development activities are conducted with the utmost integrity and responsibility.

References

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 1-N-Boc-Butane-1,2-diamine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists in the fast-paced world of drug development, our focus is often on the target molecule. However, the journey to discovery must be paved with an unwavering commitment to safety. This guide provides essential, in-depth safety and handling protocols for 1-N-Boc-Butane-1,2-diamine hydrochloride (CAS No. 1179360-83-8), a key building block in modern synthetic chemistry.[1][2] Our goal is to empower you with the knowledge to not only use this compound effectively but to do so with the highest degree of safety for yourself and your colleagues.

Understanding the Hazard Profile

This compound is a diamine derivative, and as with many amines, it presents a specific set of hazards that must be respected. The hydrochloride salt form can also introduce its own considerations. Based on data from suppliers and related compounds, the primary hazards include:

  • Skin Corrosion/Irritation: Causes skin irritation, and related diamines can cause severe skin burns.[3][4] Direct contact can lead to redness, pain, and in severe cases, chemical burns.

  • Serious Eye Damage/Irritation: This compound can cause serious eye irritation, with related chemicals noted to cause severe eye damage.[3][4] The eyes are particularly vulnerable to chemical splashes.

  • Respiratory Irritation: Inhalation of dust or aerosols may cause respiratory tract irritation.[3][4]

  • Harmful if Swallowed or Inhaled: The substance is categorized as harmful if swallowed or inhaled.[1]

It is also important to note that the toxicological properties of this specific compound have not been fully investigated.[3] Therefore, a cautious approach is always warranted.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is critical when handling this compound. The level of PPE required will depend on the scale of the operation and the potential for exposure.

Level of Protection Required Personal Protective Equipment Justification
Level C - Full-face or half-mask air-purifying respirator with appropriate cartridges- Chemical-resistant clothing (e.g., coverall or splash suit)- Outer and inner chemical-resistant gloves- Chemical-resistant boots with steel toe and shankRecommended when the concentration and type of airborne substance are known and the criteria for using an air-purifying respirator are met.[5]
Level B - Positive-pressure, self-contained breathing apparatus (SCBA) or supplied-air respirator- Chemical-resistant clothing (e.g., hooded splash suit)- Outer and inner chemical-resistant gloves- Chemical-resistant boots with steel toe and shankThe minimum level recommended for initial site entries until hazards are further identified.[5] Provides a high level of respiratory protection.
Level A - Positive-pressure, self-contained breathing apparatus (SCBA) or supplied-air respirator- Fully encapsulating chemical-protective suit- Outer and inner chemical-resistant gloves- Chemical-resistant boots with steel toe and shankRequired when the highest level of respiratory, skin, eye, and mucous membrane protection is needed.[5]

For routine laboratory-scale operations, a combination of the following is generally sufficient:

  • Eye and Face Protection: Always wear chemical splash goggles that provide a complete seal around the eyes.[6] For operations with a higher risk of splashing, a face shield should be worn in addition to goggles.[7]

  • Hand Protection: Chemical-resistant gloves are mandatory. Nitrile or neoprene gloves are a suitable choice for incidental contact.[7] For prolonged handling or in situations with a high risk of contact, heavier-duty gloves should be used. Always inspect gloves for tears or holes before use and change them frequently.

  • Body Protection: A flame-resistant lab coat is standard. For larger quantities or when there is a significant risk of splashing, a chemical-resistant apron or a full-body suit should be worn.[7]

  • Respiratory Protection: All handling of solid this compound should be conducted in a certified chemical fume hood to minimize inhalation of dust. If a fume hood is not available, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates must be used.[8]

Operational and Disposal Plans: A Step-by-Step Guide

Safe Handling and Storage:

  • Preparation: Before handling, ensure that an eyewash station and safety shower are readily accessible.[9] Have a chemical spill kit appropriate for amines readily available.

  • Ventilation: Always work in a well-ventilated area, preferably within a chemical fume hood.[3]

  • Avoiding Contamination: Do not eat, drink, or smoke in the laboratory.[10] Wash hands thoroughly after handling.[10]

  • Storage: Store this compound in a tightly closed container in a dry, cool, and well-ventilated area.[3] This compound is hygroscopic, so storage under an inert atmosphere (e.g., nitrogen or argon) is recommended to maintain product quality.[9][11]

  • Incompatibilities: Keep away from strong oxidizing agents.[3]

Chemical Spill Response:

In the event of a spill, remain calm and follow these steps:

  • Evacuate and Alert: Immediately alert others in the vicinity and evacuate the area if the spill is large or in a poorly ventilated space.

  • Assess the Situation: From a safe distance, identify the spilled material and the extent of the spill.

  • Don Appropriate PPE: Before attempting to clean up the spill, don the appropriate level of PPE, including respiratory protection.

  • Contain the Spill: For solid spills, carefully sweep up the material and place it in a suitable, labeled container for disposal.[11] Avoid creating dust. For liquid spills, use an inert absorbent material to contain the spill.

  • Decontaminate: Clean the spill area with a suitable decontaminating agent.

  • Dispose of Waste: All contaminated materials, including absorbents and PPE, must be disposed of as hazardous waste according to local, state, and federal regulations.[3][9]

Spill_Response_Workflow cluster_spill Chemical Spill Occurs cluster_response Immediate Response Protocol Spill Spill of 1-N-Boc-Butane- 1,2-diamine hydrochloride Evacuate Evacuate Area & Alert Personnel Spill->Evacuate IMMEDIATE ACTION Assess Assess Spill Size & Hazards Evacuate->Assess PPE Don Appropriate PPE Assess->PPE Contain Contain Spill with Inert Absorbent PPE->Contain Clean Decontaminate Spill Area Contain->Clean Dispose Package & Label Hazardous Waste Clean->Dispose

Caption: Workflow for responding to a chemical spill.

Disposal Plan:

All waste containing this compound must be treated as hazardous waste.

  • Waste Collection: Collect all waste, including empty containers, contaminated PPE, and spill cleanup materials, in a designated, properly labeled hazardous waste container.

  • Container Labeling: Ensure the waste container is clearly labeled with the chemical name and associated hazards.

  • Disposal: Arrange for disposal through your institution's environmental health and safety (EHS) office or a licensed hazardous waste disposal company.[3][9] Do not dispose of this chemical down the drain or in the regular trash.

By adhering to these guidelines, you can create a safer laboratory environment and ensure the responsible handling of this compound from acquisition to disposal.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-N-Boc-Butane-1,2-diamine hydrochloride
Reactant of Route 2
Reactant of Route 2
1-N-Boc-Butane-1,2-diamine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.